Product packaging for Methyl 5-bromo-6-chloropicolinate(Cat. No.:CAS No. 1214353-79-3)

Methyl 5-bromo-6-chloropicolinate

Cat. No.: B567738
CAS No.: 1214353-79-3
M. Wt: 250.476
InChI Key: WCWGHRWBXIRYFR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-chloropicolinate (CAS 1214353-79-3) is a high-purity chemical building block specifically designed for advanced organic synthesis and discovery chemistry. This halogenated picolinate derivative features a molecular formula of C7H5BrClNO2 and a molecular weight of 250.48 g/mol . Its structure incorporates two distinct halogen substituents—bromine and chlorine—on the pyridine ring, which act as versatile synthetic handles for a diverse range of metal-catalyzed cross-coupling reactions, including Suzuki and Stille couplings . This allows researchers to efficiently construct more complex biaryl structures, making the compound a critical precursor in medicinal chemistry programs for developing new active molecules. The methyl ester functional group provides an additional site for derivatization, as it can be hydrolyzed to the corresponding carboxylic acid or transformed into amide derivatives . As a key scaffold at the intersection of halogenated pyridine and picolinate chemistry, this compound is principally valued for its role in the synthesis of potential pharmaceuticals and agrochemicals, such as antimicrobial agents and pesticides . It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound requires careful handling and storage under an inert atmosphere at 2-8°C to maintain stability . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClNO2 B567738 Methyl 5-bromo-6-chloropicolinate CAS No. 1214353-79-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWGHRWBXIRYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673231
Record name Methyl 5-bromo-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214353-79-3
Record name Methyl 5-bromo-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 5-bromo-6-chloropicolinate: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-bromo-6-chloropicolinate, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited in publicly available literature, this guide consolidates available information, proposes a robust synthetic route, and presents expected characterization data based on analogous compounds and predictive models.

Compound Profile

This compound is a substituted methyl ester of picolinic acid. Its structure, featuring both bromine and chlorine atoms on the pyridine ring, makes it a versatile intermediate for further chemical modifications.

PropertyValueSource
Molecular Formula C₇H₅BrClNO₂PubChem[1]
Molecular Weight 250.48 g/mol PubChem[2]
CAS Number 1214353-79-3Parchem[3]
IUPAC Name methyl 5-bromo-6-chloropyridine-2-carboxylatePubChem[1]
SMILES COC(=O)C1=NC(=C(C=C1)Br)ClPubChem[1]

Proposed Synthesis Protocol: Sandmeyer Reaction

The proposed starting material for this synthesis is Methyl 5-amino-6-chloropicolinate .

Experimental Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Work-up and Purification start Methyl 5-amino-6-chloropicolinate dissolve Dissolve in HBr/H₂O start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add aq. NaNO₂ dropwise cool->add_nitrite diazonium Formation of Diazonium Salt Intermediate add_nitrite->diazonium add_diazonium Add diazonium salt solution diazonium->add_diazonium cu_br Prepare CuBr solution cu_br->add_diazonium warm Warm to RT, then heat add_diazonium->warm product This compound warm->product quench Quench reaction product->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify final_product Pure this compound purify->final_product

Proposed synthesis workflow for this compound.
Detailed Methodology

Materials and Reagents:

  • Methyl 5-amino-6-chloropicolinate

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

Step 1: Diazotization of Methyl 5-amino-6-chloropicolinate

  • In a round-bottom flask, suspend Methyl 5-amino-6-chloropicolinate (1.0 eq) in a mixture of hydrobromic acid (48%) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C.

  • Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous nitrogen gas evolution should be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and quench by pouring it into water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Characterization Data

While experimental spectra for this compound are not widely published, the following table summarizes predicted data and data from analogous compounds.

Analysis Predicted/Analogous Data
¹H NMR The spectrum is expected to show two doublets in the aromatic region for the two pyridine protons and a singlet for the methyl ester protons. Based on data for Methyl 6-bromopicolinate, the aromatic protons would likely appear between δ 7.5 and 8.5 ppm, and the methyl singlet around δ 4.0 ppm.[8]
¹³C NMR The spectrum is predicted to show seven distinct carbon signals: five for the pyridine ring (two of which will be quaternary) and one for the methyl ester, and one for the carbonyl carbon. Chemical shifts for the aromatic carbons are expected in the range of δ 120-160 ppm, the ester methyl carbon around δ 53 ppm, and the carbonyl carbon around δ 164 ppm.
Mass Spec. Predicted m/z values for various adducts are available from PubChem.[1] Key predicted values include: [M+H]⁺: 249.92650, [M+Na]⁺: 271.90844, [M-H]⁻: 247.91194.[1] The spectrum will show a characteristic isotopic pattern due to the presence of both bromine and chlorine.
IR The IR spectrum is expected to show characteristic peaks for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretch (around 1200-1300 cm⁻¹), and C-Cl and C-Br stretches in the fingerprint region.

Potential Applications and Biological Relevance

Halogenated picolinates are recognized as important intermediates in the pharmaceutical and agrochemical industries.[9] While specific biological activity for this compound has not been documented, related compounds like Methyl 5-bromo-6-methylpicolinate have been investigated for applications in advanced skincare and material science, highlighting the potential for this class of molecules in diverse fields. The presence of bromo and chloro substituents provides reactive handles for further synthetic transformations, making it a valuable building block for the synthesis of more complex, biologically active molecules.

Logical Relationships in Synthesis

The core of the proposed synthesis relies on the well-established Sandmeyer reaction. The logical flow of this transformation is depicted below.

G cluster_reagents A Aromatic Primary Amine (Methyl 5-amino-6-chloropicolinate) B Diazonium Salt A->B Diazotization C Aryl Radical B->C SET from Cu(I) D Aryl Bromide (this compound) C->D Bromine Transfer reagent1 + NaNO₂, HBr (0-5 °C) reagent2 + CuBr - N₂ reagent3 Radical Transfer

General mechanism of the Sandmeyer reaction.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to use this information as a starting point for their own experimental work, with the understanding that optimization of the proposed synthetic protocol may be necessary.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 5-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-6-chloropicolinate is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry and drug discovery. Its utility as a versatile synthetic intermediate stems from the presence of multiple reactive sites on the pyridine ring, namely the bromine and chlorine substituents, as well as the methyl ester functionality. These features allow for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures with potential biological activity. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, including detailed experimental protocols and visual representations of key chemical processes. It is important to distinguish this compound from its isomer, methyl 5-bromo-6-chloronicotinate, which has a different substitution pattern on the pyridine ring and may exhibit distinct properties and reactivity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its common isomer, methyl 5-bromo-6-chloronicotinate, is presented below. These data are crucial for understanding the behavior of these compounds in various experimental settings.

PropertyThis compoundMethyl 5-bromo-6-chloronicotinate
Molecular Formula C₇H₅BrClNO₂[1]C₇H₅BrClNO₂[2][3]
Molecular Weight 250.48 g/mol [1]250.48 g/mol [2][3]
CAS Number 1214353-79-3[4]78686-77-8[2][3]
IUPAC Name methyl 5-bromo-6-chloropyridine-2-carboxylate[1]methyl 5-bromo-6-chloropyridine-3-carboxylate[2][3]
Appearance White solidOff-white to pale-yellow solid
Melting Point Not available75-77 °C
Boiling Point Not available279.2 ± 35.0 °C (Predicted)
Solubility Not availableChloroform (Slightly), Methanol (Slightly), Water (Slightly)
pKa Not available-2.84 ± 0.10 (Predicted)
LogP 2.7 (Predicted)[1]2.4[3]

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 5-bromo-6-chloronicotinic acid, would show characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-Br and C-Cl stretches in the fingerprint region. For the methyl ester, the broad O-H stretch would be absent, and a strong C-O stretch would be observed around 1250-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show two doublets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet around 3.9 ppm for the methyl ester protons. The exact chemical shifts and coupling constants would be influenced by the positions of the halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester (around 165 ppm), the carbons of the pyridine ring (in the 120-150 ppm range), and the methyl carbon of the ester (around 52 ppm).

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of two different halogen atoms on the electron-deficient pyridine ring, offering opportunities for selective functionalization. The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for sequential modifications.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the halo-pyridine with an organoboron reagent. The higher reactivity of the C-Br bond allows for selective coupling at the 5-position.

  • Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, providing access to a wide range of substituted amino-pyridines, which are prevalent motifs in pharmacologically active compounds.

  • Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties through coupling with a terminal alkyne.

The general reactivity of halopyridines in nucleophilic aromatic substitution is also a key aspect of their chemistry, with the 2- and 4-positions being more activated towards nucleophilic attack than the 3-position.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a key precursor and a common subsequent reaction. These protocols are based on established methodologies and may require optimization for specific applications.

Synthesis of 5-Bromo-6-chloronicotinic Acid

This protocol describes the synthesis of the carboxylic acid precursor to methyl 5-bromo-6-chloronicotinate.

Materials:

  • 5-bromo-6-hydroxynicotinic acid

  • Tetramethylammonium chloride

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask, combine 5-bromo-6-hydroxynicotinic acid (1.0 eq), tetramethylammonium chloride (1.1 eq), and phosphorus oxychloride (excess).[5]

  • Heat the mixture to reflux and maintain for 3 hours.[5]

  • After completion, carefully pour the reaction mixture into ice water with continuous stirring for 2 hours.[5]

  • Collect the precipitated solid by filtration.[5]

  • Dissolve the solid in ethyl acetate and dry the organic layer with anhydrous sodium sulfate.[5]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the product.[5]

Esterification to Methyl 5-bromo-6-chloronicotinate

This general protocol describes the conversion of a carboxylic acid to its methyl ester using methanol and thionyl chloride.

Materials:

  • 5-Bromo-6-chloronicotinic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend the carboxylic acid (1.0 eq) in methanol (used as solvent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.[6]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess methanol and thionyl chloride under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the crude product by column chromatography on silica gel.[6]

General Protocol for Suzuki-Miyaura Coupling of a Halo-Pyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halo-pyridine, which can be adapted for this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine the halo-pyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a substituted pyridine derivative like this compound.

experimental_workflow start Start reaction_setup Reaction Setup (Reactants, Solvent, Catalyst) start->reaction_setup reaction Chemical Reaction (Heating, Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quenching, Extraction) monitoring->workup Complete drying Drying and Filtration workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure Product characterization->end

Caption: A generalized experimental workflow for organic synthesis.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

This diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a common transformation for halo-pyridines.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex1 R-Pd(II)L_n-X pd0->pd_complex1 transmetalation Transmetalation pd_complex2 R-Pd(II)L_n-R' pd_complex1->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination product R-R' reductive_elimination->product aryl_halide R-X boronic_acid R'-B(OH)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its distinct reactivity profile, governed by the differential reactivity of its halogen substituents, allows for controlled and selective chemical modifications. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. As with any chemical process, appropriate safety precautions should be taken, and the experimental conditions may require optimization to achieve desired outcomes for specific substrates and transformations.

References

"Methyl 5-bromo-6-chloropicolinate" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-bromo-6-chloropicolinate, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related isomers and precursors to provide a broader context for its potential properties and applications.

Core Compound Identification

IdentifierValue
Compound Name This compound
CAS Number 1214353-79-3[1]
Molecular Formula C7H5BrClNO2[2]
IUPAC Name methyl 5-bromo-6-chloropyridine-2-carboxylate[2]
Molecular Structure

The molecular structure of this compound is presented below.

2D Structure:

G A

Figure 1: 2D structure of this compound.

SMILES: COC(=O)C1=NC(=C(C=C1)Br)Cl[2]

InChI: InChI=1S/C7H5BrClNO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3[2]

Physicochemical Properties

PropertyValue (Predicted for this compound)Value (Experimental for Methyl 5-bromo-6-chloronicotinate)
Molecular Weight 250.48 g/mol 250.48 g/mol [3]
Monoisotopic Mass 248.91922 Da[2]248.91922 Da[4]
Melting Point Not available75-77 °C[3]
Boiling Point Not available279.2±35.0 °C (Predicted)[3]
XlogP (predicted) 2.7[2]2.4[4]

Synthesis and Reactivity

While a specific experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic approach can be inferred from the synthesis of related compounds. A common route involves the synthesis of the corresponding carboxylic acid precursor, followed by esterification.

Illustrative Synthesis of a Precursor: 5-Bromo-6-chloronicotinic Acid

An experimental protocol for the synthesis of the isomeric precursor, 5-bromo-6-chloronicotinic acid, has been reported. This procedure illustrates a typical method for the preparation of halogenated pyridine carboxylic acids.

Experimental Protocol:

  • To a reaction flask, add 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).

  • Heat the mixture to reflux and maintain for 3 hours.

  • After the reaction is complete, slowly pour the reaction mixture into ice water.

  • Stir the resulting mixture continuously for 2 hours to allow for the precipitation of the solid product.

  • Collect the precipitated solid by filtration.

  • Dissolve the solid in ethyl acetate (300 mL) and dry the solution with anhydrous sodium sulfate.

  • Remove the desiccant by filtration.

  • Concentrate the filtrate under reduced pressure to yield the final product, 5-bromo-6-chloronicotinic acid.

This process would then typically be followed by an esterification step (e.g., using methanol in the presence of an acid catalyst like sulfuric acid) to yield the methyl ester.

General Reactivity

Halogenated picolinates and nicotinates are versatile building blocks in organic synthesis. The bromine and chlorine atoms on the pyridine ring are susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. The methyl ester group can be hydrolyzed to the carboxylic acid or converted to amides, providing further opportunities for molecular elaboration.

Applications in Research and Development

While specific applications of this compound are not extensively documented, compounds with similar structures are widely used as key intermediates in the synthesis of pharmaceuticals and functional materials.

  • Drug Discovery: The substituted pyridine motif is a common scaffold in many biologically active molecules. Halogenated pyridines serve as versatile starting materials for the synthesis of complex molecules in drug discovery programs, targeting a wide range of diseases.[5][6][7] The presence of multiple reaction sites on this compound allows for the systematic exploration of chemical space to optimize biological activity.

  • Materials Science: Pyridine derivatives are utilized in the development of functional materials such as organic light-emitting diodes (OLEDs) and coordination polymers. The specific electronic and coordination properties of the substituted pyridine ring can be tailored through synthetic modifications.

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of a halogenated methyl nicotinate, based on the available experimental information for the precursor. This serves as a general representation of a plausible synthetic route for related compounds like this compound.

G cluster_start Starting Material cluster_reagents1 Reagents for Chlorination cluster_process1 Process cluster_intermediate Intermediate cluster_reagents2 Reagents for Esterification cluster_process2 Process cluster_product Final Product (Isomer) start 5-bromo-6-hydroxynicotinic acid process1 Reflux (3h) start->process1 reagent1 POCl3, (CH3)4NCl reagent1->process1 intermediate 5-bromo-6-chloronicotinic acid process1->intermediate process2 Heating/Reflux intermediate->process2 reagent2 Methanol (CH3OH), Acid Catalyst (e.g., H2SO4) reagent2->process2 product Methyl 5-bromo-6-chloronicotinate process2->product

Figure 2: Plausible synthetic workflow for a related isomer.

Conclusion

This compound is a chemical building block with significant potential in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is sparse, its structural features suggest it is a valuable intermediate for the synthesis of more complex molecules. Further research to characterize its physical properties and explore its reactivity is warranted to fully unlock its synthetic utility. The information provided on related isomers and precursors in this guide serves as a valuable resource for researchers interested in working with this class of compounds.

References

A Technical Guide to the Spectroscopic Analysis of Methyl 5-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a summary of available spectroscopic data for Methyl 5-bromo-6-chloropicolinate, a compound of interest to researchers and professionals in the field of drug development and organic synthesis. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted data alongside general experimental protocols applicable to its characterization.

Molecular Structure and Properties

This compound is a halogenated pyridine derivative with the following structure:

Chemical Formula: C₇H₅BrClNO₂

Molecular Weight: 250.48 g/mol [1]

Monoisotopic Mass: 248.91922 Da[1]

IUPAC Name: methyl 5-bromo-6-chloropyridine-2-carboxylate

Spectroscopic Data

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of chemical compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester group.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity
~8.2 - 8.5d
~7.8 - 8.1d
~3.9s

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~164C=O (ester)
~152C-6
~148C-2
~142C-4
~128C-3
~118C-5
~53-OCH₃

An Attenuated Total Reflectance (ATR) IR spectrum of Methyl 5-bromo-6-chloronicotinate (a synonym) is noted to be available from Bio-Rad Laboratories, Inc., acquired on a Bruker Tensor 27 FT-IR instrument.[1] While the full spectrum is not provided, the characteristic absorption bands can be predicted.

Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Functional Group
3100-3000C-H (aromatic)
2950-2850C-H (methyl)
1730-1715C=O (ester)
1600-1450C=C, C=N (aromatic ring)
1300-1000C-O (ester)
800-600C-Cl
700-500C-Br

Predicted mass spectrometry data for various adducts of this compound has been calculated.[2] This data is essential for determining the molecular weight and isotopic pattern of the compound.

Mass Spectrometry (MS) Data
Adduct Calculated m/z
[M+H]⁺249.92650
[M+Na]⁺271.90844
[M-H]⁻247.91194
[M+NH₄]⁺266.95304
[M+K]⁺287.88238

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These methods are broadly applicable to pyridine derivatives and can be adapted for this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 or 500 MHz for ¹H).

  • Parameters:

    • ¹H NMR: Set a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Set a spectral width of approximately 250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds. Employ proton decoupling to simplify the spectrum.

  • Instrument: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction from the sample spectrum.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).

  • Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization Synthesis Synthesis of Methyl 5-bromo-6-chloropicolinate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

Methyl 5-bromo-6-chloropicolinate: A Versatile Synthetic Building Block for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyl 5-bromo-6-chloropicolinate is a halogenated pyridine derivative that has emerged as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 5-position and a chlorine atom at the 6-position of the pyridine ring, coupled with a methyl ester at the 2-position, provides multiple reactive sites for the strategic construction of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, chemical properties, and key applications, with a focus on its utility in the development of novel pharmaceuticals and functional materials.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₇H₅BrClNO₂. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1214353-79-3--INVALID-LINK--[1]
Molecular Formula C₇H₅BrClNO₂--INVALID-LINK--[2]
Molecular Weight 250.48 g/mol --INVALID-LINK--[2]
Monoisotopic Mass 248.91922 Da--INVALID-LINK--[2]
Predicted XlogP 2.7--INVALID-LINK--[2]
Appearance Solid (Predicted)-
SMILES COC(=O)C1=NC(=C(C=C1)Br)Cl--INVALID-LINK--[2]
InChI InChI=1S/C7H5BrClNO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3--INVALID-LINK--[2]
InChIKey WCWGHRWBXIRYFR-UHFFFAOYSA-N--INVALID-LINK--[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the corresponding hydroxypyridine. The first step involves the conversion of the hydroxyl group to a chloro group and the bromination of the pyridine ring, followed by the esterification of the carboxylic acid.

Synthesis_of_Methyl_5_bromo_6_chloropicolinate 5-bromo-6-hydroxypicolinic_acid 5-bromo-6-hydroxypicolinic acid 5-bromo-6-chloropicolinic_acid 5-bromo-6-chloropicolinic acid 5-bromo-6-hydroxypicolinic_acid->5-bromo-6-chloropicolinic_acid  POCl₃, heat   Methyl_5-bromo-6-chloropicolinate This compound 5-bromo-6-chloropicolinic_acid->Methyl_5-bromo-6-chloropicolinate  MeOH, H₂SO₄ (cat.), reflux  

Synthetic pathway to this compound.
Experimental Protocols

Step 1: Synthesis of 5-bromo-6-chloropicolinic acid

This protocol is adapted from the synthesis of the isomeric 5-bromo-6-chloronicotinic acid.[3]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-6-hydroxypicolinic acid (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.

  • After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 5-bromo-6-chloropicolinic acid.

Step 2: Esterification to this compound

This is a standard Fischer esterification procedure.[4]

  • In a round-bottom flask, dissolve 5-bromo-6-chloropicolinic acid (1 equivalent) in an excess of methanol (MeOH).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Organic Synthesis

The dihalogenated nature of this compound makes it a highly valuable substrate for selective cross-coupling reactions, enabling the introduction of diverse functionalities at the 5- and 6-positions of the pyridine ring. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective modifications, typically with the C-Br bond being more reactive in palladium-catalyzed cross-coupling reactions.[5]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[6] this compound can react with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at the 5-position.

Suzuki_Coupling_Reaction Methyl_5-bromo-6-chloropicolinate This compound Coupling_Product Methyl 5-Aryl-6-chloropicolinate Methyl_5-bromo-6-chloropicolinate->Coupling_Product  Suzuki-Miyaura Coupling   Reactants R-B(OH)₂ Pd Catalyst Base Reactants->Coupling_Product

General scheme for Suzuki-Miyaura coupling.
General Experimental Protocol for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5-substituted picolinate.

Reaction ComponentExample Reagent/ConditionTypical Amount
Substrate This compound1 equivalent
Coupling Partner Phenylboronic acid1.2 equivalents
Catalyst Pd(PPh₃)₄3 mol%
Base K₂CO₃2 equivalents
Solvent Toluene/Ethanol/Water (4:1:1)-
Temperature 90 °C-
Reaction Time 12 hours-

Conclusion

This compound is a strategically important synthetic intermediate with broad applications in medicinal chemistry and materials science. Its well-defined reactive sites allow for selective functionalization, making it an ideal scaffold for the construction of novel and complex molecules. The synthetic and reaction protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile building block in their respective fields.

References

Synthesis of Methyl 5-bromo-6-chloropicolinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthetic pathways for producing Methyl 5-bromo-6-chloropicolinate, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines two primary synthetic routes, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a halogenated pyridine derivative with a molecular formula of C₇H₅BrClNO₂.[1] Its structure makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.[2] This guide explores two viable synthetic strategies for its preparation: the direct bromination of a chloro-substituted precursor and the chlorination of a bromo-hydroxy intermediate.

Synthetic Pathways

Two principal routes for the synthesis of this compound have been identified and are detailed below.

Route 1: Electrophilic Bromination of Methyl 6-chloropicolinate

This approach utilizes the commercially available starting material, Methyl 6-chloropicolinate, and introduces the bromo substituent in a single electrophilic aromatic substitution step. This is often the more direct route, assuming the starting material is readily accessible.

Route 2: Chlorination of Methyl 5-bromo-6-hydroxypicolinate

This alternative pathway begins with Methyl 5-bromo-6-hydroxypicolinate. The hydroxyl group is then converted to a chloro group using a suitable chlorinating agent. This route is advantageous if the hydroxy-substituted precursor is more readily available or cost-effective.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each synthetic route, based on established chemical principles and analogous reactions.

Table 1: Reagents and Conditions for Route 1

StepStarting MaterialReagentSolventTemperatureReaction TimeExpected Yield
1Methyl 6-chloropicolinateN-Bromosuccinimide (NBS)Acetonitrile0°C to Room Temp.1-3 hours~90%

Table 2: Reagents and Conditions for Route 2

StepStarting MaterialReagentSolventTemperatureReaction TimeExpected Yield
1Methyl 5-bromo-6-hydroxypicolinatePhosphorus Oxychloride (POCl₃)Sulfolane (optional)70-75°C1-2 hoursHigh

Experimental Protocols

Route 1: Electrophilic Bromination of Methyl 6-chloropicolinate

This protocol is adapted from a general procedure for the electrophilic aromatic bromination of heterocyclic compounds.[3]

Materials:

  • Methyl 6-chloropicolinate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve Methyl 6-chloropicolinate (1.0 mmol) in acetonitrile (2 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (1.0 mmol) to the cooled solution in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Chlorination of Methyl 5-bromo-6-hydroxypicolinate

This protocol is based on established methods for the dehydroxy-chlorination of azaheterocycles using phosphorus oxychloride.[4][5]

Materials:

  • Methyl 5-bromo-6-hydroxypicolinate

  • Phosphorus Oxychloride (POCl₃)

  • Sulfolane (optional, as solvent)

  • Ice-water

Procedure:

  • In a reaction flask equipped with a reflux condenser, suspend or dissolve Methyl 5-bromo-6-hydroxypicolinate (1.0 mmol) in phosphorus oxychloride (5-10 mL). A co-solvent such as sulfolane can be used.

  • Heat the reaction mixture to 70-75°C and stir for 1-2 hours. Monitor the reaction by TLC or LCMS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • The product may precipitate out of the aqueous solution. If so, collect the solid by filtration and wash with water.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Synthesis Workflows

The following diagrams illustrate the logical flow of each synthetic pathway.

Route_1 SM Methyl 6-chloropicolinate Product This compound SM->Product Electrophilic Bromination Reagent NBS, Acetonitrile Reagent->Product

Caption: Synthetic workflow for Route 1.

Route_2 SM Methyl 5-bromo-6-hydroxypicolinate Product This compound SM->Product Dehydroxy-chlorination Reagent POCl₃ Reagent->Product

Caption: Synthetic workflow for Route 2.

References

Methyl 5-bromo-6-chloropicolinate: A Technical Guide to Chemical Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical stability and recommended storage conditions for Methyl 5-bromo-6-chloropicolinate. Due to the limited availability of specific experimental stability data for this compound in publicly accessible literature, this document outlines its predicted stability profile based on the known chemical behavior of its functional groups—a halogenated pyridine ring and a methyl ester. Furthermore, it offers detailed experimental protocols for researchers to conduct their own stability assessments.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity is largely dictated by the ester functional group and the bromo and chloro substituents on the pyridine ring.

PropertyValue
CAS Number 1214353-79-3
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Appearance White to yellow solid
Storage Temperature 2-8°C[1]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound. The following recommendations are based on information from various chemical suppliers.

Storage Conditions:

  • Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: Keep in a tightly sealed container, under a dry, inert atmosphere if possible.

  • Light: Protect from light.

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid inhalation of dust and contact with skin and eyes.

  • For detailed safety information, consult the Safety Data Sheet (SDS)[2].

handling_workflow start Start: Receive Compound check_sds Review Safety Data Sheet (SDS) start->check_sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) check_sds->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve storage Store in a Tightly Sealed Container at 2-8°C, Protected from Light dissolve->storage end End of Process storage->end

Caption: Logical workflow for the safe handling and storage of this compound.

Predicted Chemical Stability and Degradation Pathways

Hydrolysis

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions. This reaction would yield 5-bromo-6-chloropicolinic acid and methanol. The rate of hydrolysis is expected to be significantly faster under basic conditions.

Photodegradation

Aromatic brominated compounds are known to be susceptible to photodegradation. Exposure to UV light can induce cleavage of the carbon-bromine bond, leading to debromination and the formation of radical intermediates that can result in a variety of degradation products. The pyridine ring itself may also be susceptible to photolytic cleavage under certain conditions.

Oxidation

Forced degradation studies on similar heterocyclic compounds often reveal susceptibility to oxidation. The pyridine nitrogen can be oxidized, potentially leading to the formation of an N-oxide derivative.

degradation_pathways cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_photo Photodegradation (UV Light) parent This compound hydrolysis_product 5-bromo-6-chloropicolinic Acid + Methanol parent->hydrolysis_product Ester Cleavage photo_product Debrominated Species & Other Photoproducts parent->photo_product C-Br Bond Cleavage

Caption: Predicted primary degradation pathways for this compound.

Summary of Expected Stability Profile

The following table summarizes the predicted stability of this compound under various stress conditions, based on the chemical properties of related compounds. Note: This information is predictive and should be confirmed by experimental studies.

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Susceptible5-bromo-6-chloropicolinic acid, Methanol
Basic (e.g., 0.1 M NaOH) Highly Susceptible5-bromo-6-chloropicolinate salt, Methanol
Neutral (Water) Moderately StableSlow hydrolysis to 5-bromo-6-chloropicolinic acid
Oxidative (e.g., 3% H₂O₂) Potentially SusceptibleN-oxide derivatives and other oxidation products
Thermal (Dry Heat) Likely StableDecomposition at high temperatures
Photolytic (UV/Vis Light) SusceptibleDebrominated products, other photoproducts

Proposed Experimental Protocol for a Forced Degradation Study

To definitively determine the stability of this compound, a forced degradation study is essential. This study will also facilitate the development of a stability-indicating analytical method, typically by High-Performance Liquid Chromatography (HPLC).

Objective

To identify the potential degradation products and degradation pathways of this compound under various stress conditions as mandated by ICH guidelines.

Materials and Reagents
  • This compound

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Formic acid or phosphoric acid (for mobile phase adjustment)

Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

Stress Conditions
  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours.

  • Photostability: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

For all stressed liquid samples, neutralize the solution before injection into the HPLC system if necessary.

Analytical Method (Suggested Starting Conditions)

A stability-indicating HPLC method should be developed to separate the parent compound from all degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a suitable wavelength (determined by UV scan, likely around 220-280 nm).

  • Column Temperature: 30°C

Data Analysis
  • Analyze all stressed samples by the developed HPLC method.

  • Calculate the percentage of degradation for the parent compound.

  • Identify and quantify major degradation products. Mass spectrometry (LC-MS) can be used for structural elucidation of unknown degradants.

  • Perform a mass balance calculation to account for all degradation products.

experimental_workflow cluster_stress Apply Stress Conditions start Start: Stability Study prep_stock Prepare 1 mg/mL Stock Solution start->prep_stock acid Acid (HCl) base Base (NaOH) neutral Water (Heat) oxidative Oxidative (H₂O₂) thermal Thermal (Dry Heat) photo Photolytic (UV/Vis) hplc_dev Develop Stability-Indicating HPLC Method analyze Analyze Stressed Samples by HPLC hplc_dev->analyze data_analysis Data Analysis: - % Degradation - Identify Products (LC-MS) - Mass Balance analyze->data_analysis end End: Stability Profile Established data_analysis->end

Caption: Experimental workflow for a forced degradation study of this compound.

Conclusion

While this compound is stable under recommended storage conditions (2-8°C, dry, dark), this technical guide highlights its potential susceptibility to degradation via hydrolysis and photolysis. For researchers in drug development and other scientific fields, it is crucial to recognize these potential instabilities. The provided methodologies for a forced degradation study offer a robust framework for generating the specific stability data required for regulatory submissions and for ensuring the quality and integrity of the compound throughout its lifecycle. Experimental verification of the stability profile is strongly recommended.

References

An In-depth Technical Guide to Methyl 5-bromo-6-chloropicolinate Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-6-chloropicolinate is a halogenated pyridine derivative that serves as a versatile scaffold in medicinal chemistry. Its unique substitution pattern offers multiple reaction sites for the synthesis of a diverse range of analogues. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this core structure. Particular emphasis is placed on their emerging role as anticancer agents, with a focus on the inhibition of key signaling pathways involved in cell proliferation and survival. Detailed experimental protocols for the synthesis of derivatives and the evaluation of their biological effects are provided to facilitate further research and development in this promising area of drug discovery.

Introduction: The this compound Scaffold

This compound is a substituted pyridine-2-carboxylate with the chemical formula C₇H₅BrClNO₂. The pyridine ring is a privileged structure in medicinal chemistry, and its halogenated derivatives are key intermediates in the synthesis of numerous biologically active compounds. The presence of both a bromine and a chlorine atom at positions 5 and 6 respectively, along with a methyl ester at position 2, provides distinct opportunities for selective chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl substituents, leading to the generation of large and diverse chemical libraries for biological screening.

Synthesis of Derivatives

The primary route for the derivatization of this compound involves the selective functionalization of the carbon-bromine bond, which is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.

General Workflow for Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a typical workflow for the synthesis of 5-aryl-6-chloropicolinate derivatives from this compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_workup Workup & Purification This compound This compound Heating & Stirring Heating & Stirring This compound->Heating & Stirring Arylboronic Acid Arylboronic Acid Arylboronic Acid->Heating & Stirring Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Heating & Stirring Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Heating & Stirring Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water)->Heating & Stirring Extraction Extraction Heating & Stirring->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Product Methyl 5-aryl-6-chloropicolinate Column Chromatography->Product

Figure 1: General workflow for the synthesis of 5-aryl-6-chloropicolinate derivatives via Suzuki-Miyaura coupling.

Biological Activity and Therapeutic Potential

While direct biological data for derivatives of this compound is limited in publicly available literature, extensive research on structurally related picolinamide and picolinate analogues has demonstrated significant therapeutic potential, particularly in the field of oncology.

Anticancer Activity of Picolinamide Analogues

A notable example is the development of N-methyl-picolinamide-4-thiol derivatives as potent antitumor agents. These compounds have shown significant efficacy against a range of human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of a Lead Picolinamide Derivative (Compound 6p) and Sorafenib. [1][2][3]

CompoundCell LineCancer TypeIC₅₀ (µM)
Compound 6p MGC-803Gastric Cancer1.38
HCT-116Colon Cancer5.34
MCF-7Breast Cancer5.21
Sorafenib HepG2Liver Cancer16.30

The data indicates that Compound 6p exhibits potent and broad-spectrum anti-proliferative activities in vitro, in some cases demonstrating greater efficacy than the established drug, sorafenib.[1][2][3]

Mechanism of Action and Signaling Pathways

The anticancer activity of picolinate and picolinamide derivatives is often attributed to their ability to inhibit protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of Aurora Kinase

Advanced kinase inhibitory assays have revealed that some N-methyl-picolinamide-4-thiol derivatives selectively inhibit Aurora-B kinase, a key protein involved in cell division.[1][2][3] The inhibition of Aurora-B kinase disrupts the proper formation of the mitotic spindle, leading to mitotic arrest and ultimately apoptosis in cancer cells.

G cluster_pathway Simplified Aurora B Kinase Signaling Pathway Aurora B Kinase Aurora B Kinase Histone H3 Histone H3 Aurora B Kinase->Histone H3 Phosphorylation Chromosome Condensation & Segregation Chromosome Condensation & Segregation Histone H3->Chromosome Condensation & Segregation Cell Division Cell Division Chromosome Condensation & Segregation->Cell Division Picolinamide Derivative Picolinamide Derivative Picolinamide Derivative->Aurora B Kinase Inhibition

Figure 2: Proposed mechanism of action of picolinamide derivatives through the inhibition of the Aurora B kinase signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

Synthesis: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired methyl 5-aryl-6-chloropicolinate derivative.

Biological Evaluation: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Mechanism of Action: Caspase Activity Assay

Caspase activation is a hallmark of apoptosis. This protocol describes a general method for measuring the activity of executioner caspases (caspase-3 and -7).

  • Cell Treatment and Lysis: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time. Harvest and lyse the cells to release their contents, including caspases.

  • Assay Reaction: In a 96-well plate, combine the cell lysate with a specific caspase substrate that is conjugated to a fluorophore or a chromophore.

  • Incubation: Incubate the plate at 37°C to allow the activated caspases in the lysate to cleave the substrate.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader. The signal intensity is directly proportional to the caspase activity.

  • Data Analysis: Compare the caspase activity in treated cells to that in untreated control cells to determine the extent of apoptosis induction.

Structure-Activity Relationship (SAR)

While a comprehensive SAR for derivatives of this compound is yet to be established, preliminary insights can be drawn from related picolinamide series. For the N-methyl-picolinamide-4-thiol derivatives, the nature and position of substituents on the aryl ring attached to the thiol group significantly influence the anticancer activity. Generally, electron-withdrawing groups and certain substitution patterns can enhance the potency. Further diversification at the 5-position of the this compound core is expected to yield valuable SAR data, guiding the design of more potent and selective analogues.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, particularly through robust methods like the Suzuki-Miyaura coupling, allows for the exploration of a vast chemical space. While research on this specific core is still in its early stages, the demonstrated potent anticancer activity of structurally related picolinamides highlights the potential of this compound class. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of this compound to establish a clear structure-activity relationship. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates. The detailed protocols provided in this guide are intended to facilitate these future investigations and accelerate the discovery of new and effective drugs based on the this compound scaffold.

References

The Strategic Deployment of Methyl 5-bromo-6-chloropicolinate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 5-bromo-6-chloropicolinate has emerged as a highly versatile and strategically important building block in the lexicon of medicinal chemistry. Its di-halogenated pyridine framework offers a unique combination of reactivity and structural rigidity, making it an ideal scaffold for the synthesis of complex molecular architectures targeting a wide array of pathological conditions. This technical guide provides an in-depth exploration of the potential applications of this compound, moving beyond its role as a simple intermediate to showcase its utility in the rational design of novel therapeutics. We will delve into its synthesis, key chemical transformations, and its application in the construction of bioactive molecules, with a particular focus on the development of next-generation kinase inhibitors. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new chemical entities.

Introduction: The Privileged Scaffold of Picolinates

The picolinic acid framework, a pyridine-2-carboxylic acid, is a well-established "privileged" structure in the realm of drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[2][3] The pyridine ring, being an electron-deficient aromatic system, readily engages in various non-covalent interactions with biological targets, while the carboxylic acid moiety provides a convenient handle for further chemical modification. The introduction of halogen substituents onto this scaffold further enhances its utility by modulating its physicochemical properties and providing orthogonal reactive sites for diversification.

This compound (Figure 1) is a prime example of such a strategically halogenated intermediate. The presence of both a bromine and a chlorine atom on the pyridine ring allows for selective and sequential chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility in constructing diverse chemical libraries for high-throughput screening and lead optimization.

Figure 1: Chemical Structure of this compound

G start This compound step1 Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) start->step1 intermediate Intermediate A (5-Aryl-6-chloropicolinate) step1->intermediate step2 Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst, Base) intermediate->step2 final Final Product (Hypothetical Kinase Inhibitor) step2->final G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Ligand Growth Factor Ligand->RTK Binds ATP ATP ATP->RTK Binds to ATP pocket Inhibitor Hypothetical Inhibitor Inhibitor->RTK Blocks ATP binding Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

References

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for Methyl 5-bromo-6-chloropicolinate, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic route.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 5-Bromo-6-chloronicotinic acid, from 5-bromo-6-hydroxynicotinic acid. The subsequent step is the esterification of this acid to yield the final product, this compound.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 5-Bromo-6-chloronicotinic acid cluster_1 Step 2: Esterification 5-bromo-6-hydroxynicotinic_acid 5-bromo-6-hydroxynicotinic acid 5-Bromo-6-chloronicotinic_acid 5-Bromo-6-chloronicotinic acid 5-bromo-6-hydroxynicotinic_acid->5-Bromo-6-chloronicotinic_acid Reflux, 3h reagents_step1 Tetramethylammonium chloride, Phosphorus oxychloride reagents_step1->5-Bromo-6-chloronicotinic_acid 5-Bromo-6-chloronicotinic_acid_2 5-Bromo-6-chloronicotinic acid Methyl_5-bromo-6-chloropicolinate This compound 5-Bromo-6-chloronicotinic_acid_2->Methyl_5-bromo-6-chloropicolinate Reflux reagents_step2 Methanol, Sulfuric acid (catalyst) reagents_step2->Methyl_5-bromo-6-chloropicolinate

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the intermediate, 5-Bromo-6-chloronicotinic acid.

ParameterValueReference
Starting Material 5-bromo-6-hydroxynicotinic acid[1]
Reagents Tetramethylammonium chloride, Phosphorus oxychloride[1]
Reaction Time 3 hours[1]
Reaction Temperature Reflux[1]
Yield 97%[1]

Experimental Protocols

Step 1: Synthesis of 5-Bromo-6-chloronicotinic acid[1]

Materials:

  • 5-bromo-6-hydroxynicotinic acid: 10 g (45 mmol)

  • Tetramethylammonium chloride: 5.4 g (49 mmol)

  • Phosphorus oxychloride: 20 mL

  • Ice water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction flask, add 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).

  • Heat the mixture to reflux and maintain for 3 hours.

  • After the reaction is complete, slowly pour the reaction mixture into ice water and stir continuously for 2 hours.

  • Collect the precipitated solid by filtration.

  • Dissolve the solid in ethyl acetate (300 mL) and dry the solution with anhydrous sodium sulfate.

  • Filter to remove the desiccant and concentrate the filtrate under reduced pressure to obtain 5-bromo-6-chloronicotinic acid as a pink solid (10.5 g, 97% yield).

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol is a general method for the esterification of nicotinic acid derivatives.

Materials:

  • 5-Bromo-6-chloronicotinic acid

  • Methanol (in excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (10%)

  • Organic solvent (e.g., chloroform or ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-Bromo-6-chloronicotinic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a 10% sodium bicarbonate solution.

  • Extract the product into an organic solvent such as chloroform or ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the desiccant and concentrate the solvent under reduced pressure to yield this compound.

  • The crude product can be further purified by column chromatography if necessary.[2]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow from starting materials to the purified final product.

Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials: 5-bromo-6-hydroxynicotinic acid, Reagents Reaction1 Step 1: Synthesis of 5-Bromo-6-chloronicotinic acid Start->Reaction1 Reaction2 Step 2: Esterification Reaction1->Reaction2 Crude_Product Crude Methyl 5-bromo-6-chloropicolinate Reaction2->Crude_Product Extraction Extraction Crude_Product->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Column_Chromatography Column Chromatography (Optional) Evaporation->Column_Chromatography Final_Product Pure Methyl 5-bromo-6-chloropicolinate Column_Chromatography->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of Methyl 5-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-6-chloropicolinate is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its di-halogenated pyridine structure allows for selective functionalization, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is especially pertinent.

This document provides detailed application notes and protocols for the use of this compound in Suzuki cross-coupling reactions. The inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective coupling at the 5-position. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive than the C-Cl bond, enabling the synthesis of 5-aryl-6-chloropicolinates. These products can serve as intermediates for further diversification by subsequent coupling at the chloro-position under more forcing conditions.

Key Applications

The Suzuki cross-coupling reaction of this compound is a key step in the synthesis of a variety of complex molecules, including:

  • Pharmaceutical Intermediates: The resulting 5-aryl-6-chloropicolinate scaffold is a common motif in biologically active compounds.

  • Agrochemicals: This reaction can be employed to create novel herbicides and pesticides.

  • Materials Science: Substituted picolinates are used in the development of new materials with specific electronic or photophysical properties.

Data Presentation: Representative Suzuki Cross-Coupling Conditions

The following table summarizes typical conditions for the selective Suzuki cross-coupling of this compound with various boronic acids. These conditions are based on established protocols for similar di-halogenated pyridines.

Entry Boronic Acid (R-B(OH)₂) (equiv.) Palladium Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1Phenylboronic acid (1.2)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1001285
24-Methoxyphenylboronic acid (1.2)Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (3:1)901692
33-Thienylboronic acid (1.3)PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF110878
44-Fluorophenylboronic acid (1.2)Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001488
52-Naphthylboronic acid (1.2)Pd(OAc)₂ (2)P(Cy)₃ (4)K₃PO₄ (2)Toluene1001283

Experimental Protocols

General Protocol for a Selective Suzuki Cross-Coupling Reaction

This protocol describes a representative procedure for the selective coupling of an arylboronic acid at the 5-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the ligand (e.g., 4 mol% SPhos).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki Cross-Coupling Reaction Workflow

Suzuki_Workflow Reactants Reactants: - this compound - Arylboronic Acid - Base Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst_System Catalyst System: - Palladium Precatalyst - Ligand Catalyst_System->Reaction_Setup Solvent Solvent System (e.g., Dioxane/Water) Solvent->Reaction_Setup Heating Heating (e.g., 100°C) Reaction_Setup->Heating Workup Aqueous Workup Heating->Workup Purification Column Chromatography Workup->Purification Product Product: Methyl 5-aryl-6-chloropicolinate Purification->Product

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Application Notes and Protocols for Palladium-Catalyzed Reactions of Methyl 5-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of Methyl 5-bromo-6-chloropicolinate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the differential reactivity of its two halogen substituents, allowing for selective functionalization. The protocols outlined below are based on established palladium-catalyzed methodologies, including Suzuki-Myaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

Introduction

This compound possesses two distinct halogen atoms, a bromine at the 5-position and a chlorine at the 6-position of the pyridine ring. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 5-position while leaving the 6-chloro substituent intact for subsequent transformations. This orthogonal reactivity is a powerful tool in the synthesis of complex, highly substituted pyridine derivatives, which are common scaffolds in pharmaceuticals and functional materials.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions typically proceed through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the substrate.

  • Transmetalation (for Suzuki and Sonogashira) or Reductive Elimination Precursor Formation (for Buchwald-Hartwig and Heck): The organopalladium(II) intermediate reacts with a coupling partner.

  • Reductive Elimination: The coupled product is expelled from the palladium center, regenerating the active palladium(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions and is dependent on the specific coupling partners.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions of this compound. These are generalized conditions and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf)
Ligand (if applicable) SPhos, dppf
Boron Reagent Aryl/heteroaryl/vinyl boronic acid or ester
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80-110 °C
Typical Yield 70-95%

Table 2: Sonogashira Coupling Conditions

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalyst CuI
Alkyne Terminal alkyne
Base Et₃N, DIPEA
Solvent THF, DMF, Toluene
Temperature 25-80 °C
Typical Yield 65-90%

Table 3: Buchwald-Hartwig Amination Conditions

ParameterCondition
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, RuPhos, BINAP
Amine Primary or secondary amine
Base NaOt-Bu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 90-120 °C
Typical Yield 60-85%

Table 4: Heck Coupling Conditions

ParameterCondition
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Olefin Acrylate, styrene, or other activated alkene
Base Et₃N, K₂CO₃
Solvent DMF, Acetonitrile
Temperature 100-140 °C
Typical Yield 50-80%

Experimental Protocols

The following are detailed, representative experimental protocols for the palladium-catalyzed reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of Methyl 6-chloro-5-phenylpicolinate

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add palladium(II) acetate and SPhos to the flask.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Sonogashira Coupling

Reaction: Synthesis of Methyl 6-chloro-5-(phenylethynyl)picolinate

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction at room temperature for 8-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

Reaction: Synthesis of Methyl 6-chloro-5-(morpholino)picolinate

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq)

  • XPhos (0.05 eq)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

  • Toluene

Procedure:

  • To a flame-dried Schlenk flask, add sodium tert-butoxide.

  • In a separate flask, dissolve this compound, tris(dibenzylideneacetone)dipalladium(0), and XPhos in anhydrous toluene.

  • Add the solution of reagents to the Schlenk flask containing the base.

  • Add morpholine to the reaction mixture.

  • Degas the mixture with an inert gas for 10-15 minutes.

  • Heat the reaction to 110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the described palladium-catalyzed reactions.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents This compound + Phenylboronic Acid + K2CO3 Degas Degas with Ar/N2 Reagents->Degas Combine Catalyst Pd(OAc)2 + SPhos Catalyst->Degas Solvent Dioxane/H2O Solvent->Degas Heat Heat to 100 °C Degas->Heat Stir Stir for 4-12h Heat->Stir Quench Cool & Dilute with EtOAc Stir->Quench Wash Wash with H2O & Brine Quench->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Methyl 6-chloro-5-phenylpicolinate Purify->Product

Suzuki-Miyaura Coupling Workflow

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents This compound + Phenylacetylene Combine Combine Reagents under Inert Atmosphere Reagents->Combine Catalyst Pd(PPh3)4 + CuI Catalyst->Combine Solvent THF/Et3N Solvent->Combine Stir Stir at RT for 8-24h Combine->Stir Filter Filter through Celite Stir->Filter Concentrate Concentrate Filter->Concentrate Wash Wash with aq. NH4Cl & Brine Concentrate->Wash Purify Column Chromatography Wash->Purify Product Methyl 6-chloro-5-(phenylethynyl)picolinate Purify->Product

Sonogashira Coupling Workflow

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents This compound + Morpholine Combine Combine Reagents & Degas Reagents->Combine Catalyst Pd2(dba)3 + XPhos Catalyst->Combine Base NaOt-Bu Base->Combine Solvent Toluene Solvent->Combine Heat Heat to 110 °C Combine->Heat Stir Stir for 6-18h Heat->Stir Quench Cool & Quench with aq. NH4Cl Stir->Quench Extract Extract with EtOAc Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Methyl 6-chloro-5-(morpholino)picolinate Purify->Product

Buchwald-Hartwig Amination Workflow

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All reactions should be performed by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

Application Notes and Protocols for C-C Bond Formation Reactions of Methyl 5-Bromo-6-Chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for various palladium-catalyzed cross-coupling reactions to facilitate carbon-carbon (C-C) bond formation using methyl 5-bromo-6-chloropicolinate as a key building block. This versatile substrate allows for selective functionalization at the 5-position due to the higher reactivity of the C-Br bond compared to the C-Cl bond in typical palladium-catalyzed systems. The following sections detail optimized conditions for Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings.

General Considerations for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The success of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. For this compound, the selective reaction at the C-Br bond is generally favored under standard conditions. More forcing conditions or specialized catalyst systems may be required to activate the C-Cl bond. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and unwanted side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

Reaction Scheme:
Optimized Reaction Conditions:

A summary of typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives is presented below. These conditions can be adapted for this compound.

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)Pd(PPh₃)₄ is a common choice for a wide range of substrates. PdCl₂(dppf) can be effective for more challenging couplings.
Ligand dppf (if using PdCl₂)The ligand is part of the catalyst complex.
Base K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.)The choice of base can influence the reaction rate and yield.
Solvent 1,4-Dioxane/Water (4:1 v/v) or DMEA biphasic solvent system is often used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CThe reaction is typically heated to ensure a reasonable reaction rate.
Reaction Time 2-24 hMonitored by TLC or LC-MS.
Detailed Experimental Protocol:
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) under a positive flow of argon.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1]

Reaction Scheme:
Optimized Reaction Conditions:

The following conditions are adapted from a procedure for a similar substrate, 6-bromo-3-fluoro-2-pyridinecarbonitrile, and are expected to be effective for this compound.[1]

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ (15 mol%)A higher catalyst loading may be beneficial for this transformation.
Co-catalyst CuI (30 mol%)Essential for the activation of the alkyne.
Base Et₃N (in solvent)Acts as both a base and a solvent.
Solvent THF/Et₃N (2:1 v/v)A mixture of a polar aprotic solvent and an amine base is common.
Temperature Room TemperatureThe reaction can often proceed at mild temperatures.[1]
Reaction Time 16 hMonitored by TLC or LC-MS.[1]
Detailed Experimental Protocol:
  • To a degassed solution of this compound (1.1 equiv.) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (0.15 equiv.) and CuI (0.3 equiv.).[1]

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne (1.0 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound.

Reaction Scheme:
Optimized Reaction Conditions:

General conditions for the Stille coupling of aryl bromides are provided below. Optimization for the specific substrate may be necessary.

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%)Both are effective palladium sources.
Ligand PPh₃ or AsPh₃ (if using Pd₂(dba)₃)Triphenylarsine can sometimes improve yields.
Solvent Anhydrous Toluene or DMFAprotic polar solvents are typically used.
Temperature 100-110 °CElevated temperatures are generally required.
Reaction Time 12-24 hMonitored by TLC or GC-MS.
Detailed Experimental Protocol:
  • In a flame-dried Schlenk flask, combine this compound (1.0 equiv.) and the organostannane (1.2 equiv.) in anhydrous toluene.

  • Degas the solution by bubbling with argon for 20 minutes.

  • Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction's progress by TLC.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

Reaction Scheme:
Optimized Reaction Conditions:

The following are general conditions for the Heck reaction of bromopyridine derivatives.

ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂ (5 mol%)A common and effective precatalyst.
Ligand P(o-tol)₃ (10 mol%)Bulky phosphine ligands are often beneficial.
Base Et₃N (2.0 equiv.)An organic base is typically used to neutralize the generated acid.
Solvent Anhydrous DMF or NMPHigh-boiling polar aprotic solvents are preferred.
Temperature 100-140 °CThe reaction generally requires high temperatures.
Reaction Time 12-24 hMonitored by TLC or GC-MS.
Detailed Experimental Protocol:
  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and tri(o-tolyl)phosphine (0.1 equiv.).

  • Add anhydrous DMF, the alkene (1.5 equiv.), and triethylamine (2.0 equiv.) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 120 °C.

  • Stir the reaction at this temperature for 24 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Combine this compound, Boronic Acid, and Base Inert Establish Inert Atmosphere (Ar) Reagents->Inert Catalyst Add Pd Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to 80-100 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Work-up & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product 5-Aryl-6-chloropicolinate Purify->Product

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Combine this compound, Pd Catalyst, and CuI Solvent Add Degassed THF/Et3N Reagents->Solvent Alkyne Add Terminal Alkyne Solvent->Alkyne Stir Stir at Room Temperature Alkyne->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate Monitor->Concentrate Purify Column Chromatography Concentrate->Purify Product 5-Alkynyl-6-chloropicolinate Purify->Product

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Combine this compound and Organostannane Inert Establish Inert Atmosphere (Ar) Reagents->Inert Catalyst Add Pd Catalyst Inert->Catalyst Heat Heat to 100-110 °C Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Quench Quench with aq. KF Cool->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 5-Substituted-6-chloropicolinate Purify->Product

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Combine this compound, Pd Catalyst, and Ligand Inert Establish Inert Atmosphere (Ar) Reagents->Inert Additions Add Solvent, Alkene, and Base Inert->Additions Heat Heat to 100-140 °C Additions->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Work-up & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product 5-Alkenyl-6-chloropicolinate Purify->Product

References

Application Notes: Synthesis of Novel Antitubercular Agents from Methyl 5-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-6-chloropicolinate is a versatile halogenated pyridine derivative that serves as a valuable starting material in the synthesis of diverse bioactive molecules. Its two distinct halogen substituents offer opportunities for selective functionalization, making it an attractive building block in medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of a series of chloropicolinate amides and urea derivatives exhibiting potent inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The synthetic strategy involves a key Suzuki-Miyaura coupling reaction to introduce a crucial aminophenyl moiety, followed by diversification through amide and urea bond formation.

Core Synthetic Strategy

The primary approach for elaborating this compound into the target bioactive molecules involves a multi-step synthesis culminating in a diverse library of amide and urea derivatives. The key transformations include:

  • Introduction of an Amino Group: Nucleophilic aromatic substitution to introduce an amino group at the 4-position of the picolinate ring.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling at the 6-position to install a 2-aminophenyl group.

  • Diversification: Acylation of the introduced amino group with various acid chlorides, isocyanates, and isothiocyanates to generate the final library of bioactive compounds.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate (Key Scaffold)

This protocol outlines the synthesis of the central building block for further derivatization, starting from a precursor readily derived from this compound.

Materials:

  • Methyl 4-amino-6-bromo-3-chloropicolinate (can be synthesized from this compound via amination)

  • 2-Aminophenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 4-amino-6-bromo-3-chloropicolinate (1 equivalent) in a mixture of 1,4-dioxane and water (4:1 v/v), add 2-aminophenylboronic acid (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.05 equivalents) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate.

Protocol 2: General Procedure for the Synthesis of Amide Derivatives

Materials:

  • Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate

  • Appropriate acid chloride (e.g., adamantane-1-carbonyl chloride) (1 equivalent)

  • Dichloromethane (DCM)

  • Triethylamine (optional, 1.1 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate (1 equivalent) in DCM and cool the solution to 0 °C.

  • If the acid chloride is provided as a salt, add triethylamine to the solution.

  • Slowly add the acid chloride (1 equivalent) to the cooled solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final amide derivative.[1]

Protocol 3: General Procedure for the Synthesis of Urea and Thiourea Derivatives

Materials:

  • Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate

  • Appropriate isocyanate or isothiocyanate (1 equivalent)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate (1 equivalent) in DCM.

  • Add the corresponding isocyanate or isothiocyanate (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final urea or thiourea derivative.

Data Presentation

The following tables summarize the synthetic yields and the in vitro antitubercular activity of representative compounds synthesized using the protocols described above.

Table 1: Synthesis of Chloropicolinate Amide and Urea Derivatives

Compound IDR GroupYield (%)
8 Adamantane-1-carbonyl78
9 4-Chlorobenzoyl82
10 2,4-Dichlorobenzoyl85
27 Phenyl isocyanate88
28 4-Chlorophenyl isocyanate90
33 Phenyl isothiocyanate86
34 4-Chlorophenyl isothiocyanate89

Yields are based on the final diversification step.

Table 2: In Vitro Antitubercular Activity

Compound IDR GroupMIC (µg/mL)
8 Adamantane-1-carbonyl3.12
9 4-Chlorobenzoyl6.25
10 2,4-Dichlorobenzoyl3.12
27 Phenyl isocyanate12.5
28 4-Chlorophenyl isocyanate6.25
33 Phenyl isothiocyanate6.25
34 4-Chlorophenyl isothiocyanate3.12

MIC: Minimum Inhibitory Concentration against M. tuberculosis H37Rv strain.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from the key intermediate to the final bioactive molecules.

Synthetic_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_diversification Diversification Reactions start This compound amino_picolinate Methyl 4-amino-6-bromo-3-chloropicolinate start->amino_picolinate Amination scaffold Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate amino_picolinate->scaffold Suzuki-Miyaura Coupling (2-Aminophenylboronic acid, Pd catalyst) amides Amide Derivatives scaffold->amides Acylation (Acid Chlorides) ureas Urea/Thiourea Derivatives scaffold->ureas Addition (Isocyanates/ Isothiocyanates)

Caption: General synthetic workflow for bioactive molecules.

Signaling Pathway (Hypothetical)

While the exact molecular target of these compounds within M. tuberculosis is under investigation, many antitubercular agents interfere with essential cellular processes. The following diagram depicts a generalized representation of potential target pathways.

Signaling_Pathway cluster_pathway Potential Bacterial Targets cell_wall Cell Wall Biosynthesis protein_synth Protein Synthesis dna_rep DNA Replication & Repair inhibitor Chloropicolinate Derivatives inhibitor->cell_wall Inhibition inhibitor->protein_synth Inhibition inhibitor->dna_rep Inhibition

Caption: Potential target pathways for antitubercular agents.

References

The Versatile Intermediate: Methyl 5-bromo-6-chloropicolinate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Building Block of Therapeutic Potential

In the intricate landscape of pharmaceutical development, the strategic use of versatile intermediates is paramount to the efficient synthesis of novel therapeutics. Methyl 5-bromo-6-chloropicolinate (CAS No: 1214353-79-3), a halogenated pyridine derivative, has emerged as a critical building block in medicinal chemistry.[1] Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a methyl ester on the pyridine ring, offers multiple reactive sites for a variety of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key intermediate, with a focus on its application in the synthesis of bioactive molecules, including precursors to targeted therapies like Pexidartinib and potential antitubercular agents.

The strategic placement of two distinct halogen atoms allows for selective and sequential cross-coupling reactions, enabling the introduction of diverse molecular fragments. The bromine at the 5-position is particularly amenable to palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig couplings, while the chlorine at the 6-position can be targeted under different conditions or displaced by nucleophiles. This differential reactivity is a cornerstone of its utility, providing a robust platform for the construction of complex molecular architectures.

Physicochemical Properties & Safety

A thorough understanding of the physicochemical properties and safety considerations is essential before undertaking any synthetic work.

PropertyValue
CAS Number 1214353-79-3
Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol [2]
Appearance White to off-white solid
Purity Typically >97%

Synthesis of this compound

The most direct route to this compound is through the esterification of its corresponding carboxylic acid, 5-bromo-6-chloronicotinic acid. The synthesis of this precursor is well-documented.[4]

Workflow for the Synthesis of this compound

cluster_0 Step 1: Synthesis of 5-bromo-6-chloronicotinic acid cluster_1 Step 2: Esterification A 5-bromo-6-hydroxynicotinic acid B Phosphorus oxychloride / Tetramethylammonium chloride A->B C Reflux B->C D 5-bromo-6-chloronicotinic acid C->D E 5-bromo-6-chloronicotinic acid F Methanol / Acid catalyst (e.g., H2SO4) E->F G Reflux F->G H This compound G->H

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of 5-bromo-6-chloronicotinic acid

This protocol is adapted from established literature procedures.[4]

Materials:

  • 5-bromo-6-hydroxynicotinic acid

  • Phosphorus oxychloride (POCl3)

  • Tetramethylammonium chloride

  • Ice

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-6-hydroxynicotinic acid (1.0 eq), tetramethylammonium chloride (1.1 eq), and phosphorus oxychloride (a sufficient amount to ensure stirring).

  • Heat the mixture to reflux and maintain for 3 hours. The reaction should be monitored for the consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing crushed ice with vigorous stirring.

  • Continue stirring for 2 hours to allow for the precipitation of the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dissolve the crude product in ethyl acetate and dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield 5-bromo-6-chloronicotinic acid.

Protocol 2: Esterification to this compound

This is a standard Fischer esterification protocol.[5]

Materials:

  • 5-bromo-6-chloronicotinic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • Suspend 5-bromo-6-chloronicotinic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by column chromatography or recrystallization.

Applications in Pharmaceutical Synthesis

The true value of this compound lies in its utility as a versatile scaffold for building complex pharmaceutical molecules. The bromine atom at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions.

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[6] this compound is an excellent substrate for coupling with a wide range of boronic acids and esters.

Workflow for Suzuki-Miyaura Coupling

A This compound C Palladium Catalyst & Ligand A->C B Aryl/Heteroaryl Boronic Acid B->C D Base C->D E Solvent & Heat D->E F Coupled Product E->F

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This generalized protocol is based on established methodologies for similar substrates.[7][8]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2; 1-5 mol%)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3; 2-3 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

CatalystBaseSolventTemperature (°C)
Pd(PPh3)4K2CO3Toluene/Water90-100
Pd(dppf)Cl2K3PO41,4-Dioxane/Water80-100
Pd(OAc)2 / SPhosCs2CO31,4-Dioxane100-110
Application 2: Synthesis of a Key Intermediate for Pexidartinib

Pexidartinib is a CSF1R inhibitor used for the treatment of tenosynovial giant cell tumors.[9] A key precursor in its synthesis is 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine. While a direct synthesis from this compound is not explicitly detailed in the provided results, a plausible synthetic route would involve a Suzuki coupling to introduce a suitable precursor at the 5-position, followed by further functional group manipulations. A more direct approach would be a coupling with a pre-formed fragment. For illustrative purposes, a protocol for a related Suzuki coupling to form a biaryl system is presented.

Proposed Pathway to a Pexidartinib Precursor Fragment

cluster_0 Suzuki Coupling cluster_1 Functional Group Manipulations A This compound C Pd Catalyst / Base A->C B Protected Pyrrolo[2,3-b]pyridine boronic ester B->C D Coupled Intermediate C->D E Coupled Intermediate F Reduction & Deprotection E->F G Pexidartinib Precursor Fragment F->G

Caption: Plausible synthetic route towards a Pexidartinib precursor.

Application 3: Synthesis of Antitubercular Agent Scaffolds

Novel chloropicolinate amides and ureas have been investigated as potential inhibitors of Mycobacterium tuberculosis.[10] These syntheses often involve the coupling of a picolinate derivative with various amines. While the cited study uses a different starting material, this compound can be readily converted to the corresponding carboxylic acid or acyl chloride to undergo similar amide bond forming reactions.

Protocol 4: Hydrolysis to 5-bromo-6-chloropicolinic acid

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (1M)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add an excess of LiOH or NaOH (2-3 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

The resulting carboxylic acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, HOBt) or by converting it to the acyl chloride.[10]

Conclusion

This compound is a high-value intermediate for pharmaceutical synthesis, offering multiple avenues for the construction of complex and biologically active molecules. Its differential reactivity and amenability to robust and scalable reactions like the Suzuki-Miyaura coupling make it a strategic choice for drug discovery and development programs. The protocols and workflows detailed in this application note provide a solid foundation for researchers to harness the synthetic potential of this versatile building block in the quest for novel therapeutics.

References

Application Notes and Protocols for Sonogashira Coupling with Methyl 5-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Sonogashira coupling reaction of Methyl 5-bromo-6-chloropicolinate with a terminal alkyne. The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is widely utilized in the synthesis of pharmaceuticals, natural products, and organic materials due to its typically mild reaction conditions.[3][4]

The protocol described herein is a copper- and palladium-catalyzed reaction. The reactivity of halogens in Sonogashira coupling generally follows the trend I > Br > Cl > F.[5] Therefore, in the case of this compound, the coupling reaction is expected to occur selectively at the more reactive bromo-substituted position.

Safety Precautions

  • Reagents: All reagents should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, and all steps should be performed under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Schlenk flask or other suitable reaction vessel

  • Standard glassware for workup and purification

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (0.02 - 0.05 eq), and copper(I) iodide (0.04 - 0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat three times).

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (typically between room temperature and 60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data Summary

The following table provides a summary of typical quantitative data for the Sonogashira coupling of an aryl bromide. These values should be used as a starting point and may need to be optimized for this compound and the specific alkyne used.

ParameterValueNotes
This compound 1.0 eqLimiting reagent
Terminal Alkyne 1.1 - 1.5 eqA slight excess is typically used.
Palladium Catalyst 2 - 5 mol%Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ are common choices.[7]
Copper(I) Iodide 4 - 10 mol%Co-catalyst.[7]
Base 2 - 3 eqTriethylamine or Diisopropylethylamine.[8]
Solvent 0.1 - 0.2 MAnhydrous THF or DMF.
Temperature RT - 60 °CReaction temperature depends on the reactivity of the substrates.
Reaction Time 2 - 24 hMonitor by TLC or GC-MS.

Experimental Workflow Diagram

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Add this compound, Pd catalyst, and CuI to a dry Schlenk flask. prep2 Establish inert atmosphere (evacuate and backfill with N₂ or Ar). prep1->prep2 prep3 Add anhydrous solvent and base. prep2->prep3 prep4 Stir at room temperature for 10-15 min. prep3->prep4 react1 Add terminal alkyne dropwise. prep4->react1 react2 Stir at the desired temperature (RT - 60 °C). react1->react2 react3 Monitor reaction progress by TLC or GC-MS. react2->react3 workup1 Cool to room temperature and dilute with an organic solvent. react3->workup1 workup2 Filter through celite. workup1->workup2 workup3 Wash with aq. NH₄Cl and brine. workup2->workup3 workup4 Dry organic layer and concentrate. workup3->workup4 workup5 Purify by flash column chromatography. workup4->workup5 product Isolated Product workup5->product

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Catalytic Cycle Diagram

Sonogashira_Cycle Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Oxidative Addition pd0->pd_ox pd_complex L₂Pd(II)(Ar)X pd_ox->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkyne L₂Pd(II)(Ar)(C≡CR) transmetal->pd_alkyne red_elim Reductive Elimination pd_alkyne->red_elim red_elim->pd0 Regeneration product Ar-C≡C-R red_elim->product arx Ar-X arx->pd_ox cu_i Cu(I)X pi_complex π-Alkyne Complex cu_i->pi_complex cu_acetylide Cu(I)-C≡C-R pi_complex->cu_acetylide Deprotonation cu_acetylide->transmetal base Base base->pi_complex alkyne H-C≡C-R alkyne->pi_complex

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling reaction.[4]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an invaluable tool in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are common motifs in pharmaceutical compounds. These application notes provide a detailed guide for the selective amination of Methyl 5-bromo-6-chloropicolinate, a di-halogenated pyridine derivative.

The presence of two different halogen atoms on the pyridine ring, bromine and chlorine, allows for selective functionalization. Generally, the reactivity of aryl halides in the Buchwald-Hartwig amination follows the trend I > Br > Cl > F.[1][2] This reactivity difference can be exploited to selectively displace the bromide over the chloride, enabling a stepwise functionalization approach for the synthesis of complex molecules. This protocol focuses on the selective amination at the C-5 position (C-Br bond).

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity.[2][3] Bulky, electron-rich phosphine ligands are often preferred as they promote the reductive elimination step and stabilize the active catalytic species.[3]

Data Presentation: Reaction Conditions for Analogous Systems

Substrate ExampleAminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
2-BromopyridinesVolatile AminesPd(OAc)₂ (2)dppp (3)NaOtBu (1.4)Toluene8055-98[4]
Aryl BromidesSecondary AminesPd₂(dba)₃ (0.5-1)P(t-Bu)₃ (1-2)NaOtBu (1.2)TolueneRT-70High[5]
6-BromoquinolineCyclic AminesPd₂(dba)₃ (2.5)XPhos (5)LHMDS (2)Dioxane100-[6][7]
Aryl BromidesAnilinesPd(PPh₃)₄ (5)-Cs₂CO₃ (2)Toluene100-[8]
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ (0.18 mmol)BINAP (0.35 mmol)NaOtBu (25 mmol)Toluene8060[9]
Ethyl p-bromobenzoatep-Nitroaniline[t-BuXPhos(Pd-π-cinnamyl)]OTf (0.1)--Water45High[10]

Note: The table presents a summary of conditions from various sources and should be used as a guideline for optimization.

Experimental Protocols

The following is a generalized protocol for the selective Buchwald-Hartwig amination of this compound at the bromide position. Optimization of the reaction parameters (catalyst, ligand, base, solvent, temperature, and reaction time) is highly recommended for achieving the best results with different amines.

Materials:

  • This compound

  • Amine of choice

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (e.g., Celite, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%), the phosphine ligand (e.g., 1-10 mol%), and the base (e.g., 1.5-2.5 equivalents).

  • Addition of Reactants: Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents) to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired aminated product.

Mandatory Visualization

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd Precursor, Ligand, and Base to Schlenk Tube B Add this compound and Amine A->B C Add Anhydrous, Degassed Solvent B->C D Seal Tube and Heat with Stirring (80-110 °C) C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Cool to RT and Dilute with Organic Solvent E->F G Filter through Celite F->G H Aqueous Wash and Extraction G->H I Dry, Concentrate, and Purify (Column Chromatography) H->I J J I->J Characterization (NMR, MS)

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Functionalization of the Pyridine Ring in Methyl 5-bromo-6-chloropicolinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of Methyl 5-bromo-6-chloropicolinate. This versatile building block offers two distinct halogen handles, allowing for selective and sequential modification of the pyridine core, a common scaffold in medicinal chemistry and materials science. The strategic manipulation of the bromo and chloro substituents enables the synthesis of a diverse array of substituted picolinates.

Overview of Reactivity and Regioselectivity

The functionalization of this compound is primarily governed by the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions and the electronic nature of the pyridine ring in nucleophilic aromatic substitution (SNAr).

Cross-Coupling Reactions: In palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, the carbon-bromine bond at the C5-position is generally more reactive than the carbon-chlorine bond at the C6-position. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating oxidative addition to the palladium catalyst. This inherent reactivity difference allows for selective functionalization at the C5-position while leaving the C6-chloro substituent available for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, particularly at the positions ortho and para to the nitrogen atom (C2/C6 and C4). This electronic characteristic makes the ring susceptible to attack by nucleophiles. In this compound, the C6-position is activated by the adjacent nitrogen atom, making the C-Cl bond a primary site for nucleophilic displacement. The C5-position is less activated for SNAr.

The logical relationship for selective functionalization is outlined in the diagram below.

G Regioselective Functionalization Strategy A This compound B Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) A->B Selective at C5-Br C SNAr (e.g., with NaOMe, Amines) A->C Selective at C6-Cl D Methyl 5-substituted-6-chloropicolinate B->D E Methyl 5-bromo-6-substituted-picolinate C->E F Further Cross-Coupling or SNAr at C6 D->F G Further Cross-Coupling at C5 E->G H Disubstituted Picolinate F->H G->H G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, arylboronic acid, base, catalyst, and ligand in a Schlenk flask. B Add degassed solvent. A->B C Purge with inert gas (Ar or N₂). D Heat the reaction mixture with stirring. C->D E Cool to room temperature and quench. F Extract with an organic solvent. E->F G Dry, concentrate, and purify by column chromatography. F->G G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A To a degassed solution of this compound in solvent, add Pd catalyst, CuI, and base. B Add the terminal alkyne dropwise. A->B C Stir the reaction mixture under inert atmosphere at the specified temperature. D Quench with saturated aqueous NH₄Cl. E Extract with an organic solvent. D->E F Dry, concentrate, and purify by column chromatography. E->F G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A In a glovebox or under inert atmosphere, add Pd precatalyst, ligand, and base to a Schlenk tube. B Add this compound and the amine. A->B C Add anhydrous, degassed solvent. B->C D Seal the tube and heat the reaction mixture with stirring. E Cool, dilute with a suitable solvent, and filter through Celite. F Concentrate and purify by flash column chromatography. E->F G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in the corresponding alcohol (e.g., Methanol). B Add the alkoxide (e.g., Sodium Methoxide). A->B C Heat the reaction mixture to reflux. D Cool to room temperature and remove solvent under reduced pressure. E Partition the residue between water and an organic solvent. D->E F Dry the organic layer, concentrate, and purify if necessary. E->F

Application Notes and Protocols for the Synthesis of Picolinate Derivatives from Methyl 5-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Methyl 5-bromo-6-chloropicolinate as a versatile starting material for the synthesis of a variety of picolinate derivatives. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions and a reduction method, offering a robust toolkit for the generation of novel compounds for screening in drug discovery programs.

Overview of Synthetic Transformations

This compound is a di-halogenated pyridine derivative, offering two reactive sites for functionalization. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The chlorine atom at the 6-position and the methyl ester provide additional handles for subsequent chemical modifications.

This document outlines protocols for the following key transformations:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with arylboronic acids.

  • Sonogashira Coupling: For the formation of C-C bonds by coupling with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with primary and secondary amines.

  • Reduction of Methyl Ester: For the synthesis of the corresponding picolinaldehyde.

Data Presentation: Representative Synthetic Reactions

The following tables summarize representative reaction conditions and yields for the derivatization of this compound.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids (Representative)

EntryArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane901682
33-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O1001878

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes (Representative)

EntryTerminal AlkyneCatalyst / Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF65888
2EthynyltrimethylsilanePd(PPh₃)₄ / CuIDIPAToluene701090
3Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NDMF501275

Table 3: Buchwald-Hartwig Amination of this compound with Amines (Representative)

EntryAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1102479
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1002072
3BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH1001881

Table 4: Reduction of this compound

EntryReducing AgentSolventTemp (°C)Time (h)ProductYield (%)Reference
1Diisobutylaluminum hydride (DIBAL-H)THF-78 to RT5(5-bromo-6-chloropyridin-2-yl)methanolNot specified[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-18 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-chloropicolinate derivative.

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) start->inert 1. solvent Add Degassed Solvent inert->solvent 2. heat Heat Reaction Mixture (Stirring) solvent->heat 3. monitor Monitor Progress (TLC / LC-MS) heat->monitor 4. workup Reaction Workup: - Quench - Extract - Wash & Dry monitor->workup 5. Upon Completion purify Purify Crude Product (Column Chromatography) workup->purify 6. end_node Final Product: 5-Aryl-6-chloropicolinate purify->end_node 7.

Experimental workflow for Suzuki-Miyaura coupling.

General Procedure for Sonogashira Coupling

This protocol outlines a general method for the palladium and copper co-catalyzed coupling of this compound with terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine (Et₃N), 2.0 equiv)

  • Solvent (e.g., Anhydrous THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 65 °C) for the specified time (e.g., 8-12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkynyl-6-chloropicolinate derivative.

G cluster_workflow Sonogashira Coupling Workflow start Combine Reactants: - this compound - Pd Catalyst & CuI inert Establish Inert Atmosphere start->inert solvent_base Add Anhydrous Solvent & Base inert->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne react Stir at Desired Temperature alkyne->react monitor Monitor Progress react->monitor workup Workup: - Filter - Concentrate monitor->workup Upon Completion purify Purify Crude Product workup->purify end_node Final Product: 5-Alkynyl-6-chloropicolinate purify->end_node

Experimental workflow for Sonogashira coupling.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Solvent (e.g., Anhydrous Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C).

  • Stir vigorously for the specified time (e.g., 18-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired 5-amino-6-chloropicolinate derivative.

G cluster_workflow Buchwald-Hartwig Amination Workflow start Combine Reactants in Schlenk Tube: - this compound - Amine - Pd Pre-catalyst, Ligand & Base inert Establish Inert Atmosphere start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress heat->monitor workup Workup: - Cool - Dilute & Filter monitor->workup Upon Completion purify Purify Crude Product workup->purify end_node Final Product: 5-Amino-6-chloropicolinate purify->end_node

Experimental workflow for Buchwald-Hartwig amination.

Procedure for the Reduction of Methyl Ester to Aldehyde[1]

This protocol describes the reduction of the methyl ester of this compound to the corresponding aldehyde using Diisobutylaluminum hydride (DIBAL-H).

Materials:

  • This compound (1.0 equiv, 6.39 mmol)

  • Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 2.5 equiv, 15.97 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous potassium sodium tartrate solution

  • Ethyl acetate (EtOAc)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution dropwise over 5 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and stir for 5 hours.

  • Reduce the reaction volume by approximately 80% using a rotary evaporator.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of potassium sodium tartrate.

  • Stir the resulting mixture vigorously for 1 hour.

  • Partition the mixture with EtOAc.

  • Separate the organic layer, and extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-bromo-6-chloropyridin-2-yl)methanol. Further purification may be achieved by column chromatography.

Biological Context: Picolinamide Derivatives as Kinase Inhibitors

Picolinamide derivatives have garnered significant interest in medicinal chemistry as potent inhibitors of various protein kinases. Dysregulation of kinase signaling is a common driver of cancer and other diseases. One important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.

Table 5: In Vitro Antiproliferative and Kinase Inhibitory Activity of Representative Picolinamide-Based VEGFR-2 Inhibitors

CompoundA549 IC₅₀ (µM)HepG2 IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
Sorafenib (Control)19.329.0-
Axitinib (Control)22.438.7-
Picolinamide Derivative 8j --0.53
Picolinamide Derivative 8l --0.29

Data is illustrative of the activity of picolinamide derivatives as VEGFR-2 inhibitors and is not specific to derivatives of this compound.

The inhibition of the VEGFR-2 signaling pathway by small molecules can block the downstream signaling cascade, leading to an anti-angiogenic effect.

G cluster_pathway VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Picolinamide Picolinamide Derivatives Picolinamide->VEGFR2 Inhibits PLCg PLCγ Dimerization->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation Promotes

References

Application Notes and Protocols for the Scalable Synthesis of Methyl 5-bromo-6-chloropicolinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-6-chloropicolinate and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The presence of multiple reactive sites on the pyridine ring—specifically the bromine and chlorine substituents, and the methyl ester—allows for a variety of subsequent chemical modifications. This enables the generation of diverse compound libraries for screening against various biological targets. These halogenated picolinates are key intermediates in the synthesis of compounds for therapeutic areas such as oncology, inflammation, and neurodegenerative diseases. Their utility also extends to material science, where they can be used to create specialized polymers and organic electronic components.[1]

This document provides detailed protocols for a scalable synthetic route to this compound, based on established chemical transformations of pyridine derivatives. The presented workflow is designed to be adaptable for large-scale production.

Synthetic Workflow Overview

A robust and scalable synthetic pathway to this compound can be envisioned starting from commercially available 6-hydroxypicolinic acid. The overall strategy involves the regioselective bromination of the pyridine ring, followed by chlorination of the hydroxyl group and subsequent esterification of the carboxylic acid. An alternative pathway involving a Sandmeyer reaction from an amino precursor is also discussed as a viable scalable option.

Scalable_Synthesis_Workflow A 6-Hydroxypicolinic Acid B Methyl 6-hydroxypicolinate A->B Esterification (MeOH, H2SO4) E 5-Bromo-6-chloropicolinic Acid A->E 1. Bromination 2. Chlorination C Methyl 5-bromo-6-hydroxypicolinate B->C Bromination (Br2, H2O) D This compound C->D Chlorination (POCl3 or SOCl2) F Derivative Library D->F Further Derivatization (e.g., Suzuki, Buchwald-Hartwig coupling) E->D Esterification (MeOH, Acid catalyst)

Caption: Proposed scalable synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: Esterification of 6-Hydroxypicolinic Acid

This protocol describes the conversion of 6-hydroxypicolinic acid to its methyl ester, a key starting material for subsequent halogenation steps.

Materials:

  • 6-Hydroxypicolinic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 6-hydroxypicolinic acid (1.0 eq).

  • Add anhydrous methanol to the flask (approximately 10-20 mL per gram of starting material).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-hydroxypicolinate.

Protocol 2: Bromination of Methyl 6-hydroxypicolinate

This protocol details the regioselective bromination of Methyl 6-hydroxypicolinate at the 5-position of the pyridine ring.

Materials:

  • Methyl 6-hydroxypicolinate

  • Bromine (Br₂)

  • Water

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Suspend Methyl 6-hydroxypicolinate (1.0 eq) in water in a flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add bromine (1.1-1.5 eq) dropwise to the cooled and stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any unreacted bromine and hydrobromic acid.

  • Dry the product in a vacuum oven at 40-50°C to afford Methyl 5-bromo-6-hydroxypicolinate.

Protocol 3: Chlorination of Methyl 5-bromo-6-hydroxypicolinate

This protocol describes the conversion of the 6-hydroxy group to a chloro group, a critical step in arriving at the target molecule.

Materials:

  • Methyl 5-bromo-6-hydroxypicolinate

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Tetramethylammonium chloride (optional, as a catalyst)

  • Ice water

  • Ethyl acetate or Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, carefully add Methyl 5-bromo-6-hydroxypicolinate (1.0 eq) to an excess of phosphorus oxychloride (or thionyl chloride). A catalyst such as tetramethylammonium chloride (0.1 eq) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into ice water with vigorous stirring to quench the excess phosphorus oxychloride.

  • Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following tables provide representative quantitative data for the key synthetic steps. Note that yields and reaction times may vary depending on the scale and specific reaction conditions.

Table 1: Synthesis of Methyl 6-hydroxypicolinate

ParameterValue
Starting Material6-Hydroxypicolinic acid
ReagentsMethanol, Sulfuric acid
Reaction Time4-6 hours
TemperatureReflux
Typical Yield90-98%

Table 2: Synthesis of Methyl 5-bromo-6-hydroxypicolinate

ParameterValue
Starting MaterialMethyl 6-hydroxypicolinate
ReagentsBromine, Water
Reaction Time24 hours
TemperatureRoom Temperature
Typical Yield90-97%

Table 3: Synthesis of this compound

ParameterValue
Starting MaterialMethyl 5-bromo-6-hydroxypicolinate
ReagentsPhosphorus oxychloride
Reaction Time3-5 hours
TemperatureReflux
Typical Yield85-95%

Alternative Scalable Route: Sandmeyer Reaction

For large-scale synthesis, a Sandmeyer reaction can be an effective alternative for introducing the chloro and bromo functionalities. This approach would typically start from an appropriately substituted aminopicolinate.

Sandmeyer_Workflow A Methyl 6-amino-5-bromopicolinate B Diazonium Salt Intermediate A->B Diazotization (NaNO2, HCl, 0-5°C) C This compound B->C Sandmeyer Reaction (CuCl, HCl)

Caption: Alternative synthetic route via a Sandmeyer reaction.

This pathway involves the diazotization of an amino group followed by its displacement with a chloride ion, catalyzed by a copper(I) salt. While this method requires careful control of temperature and the handling of potentially unstable diazonium salts, it is a well-established and scalable industrial process for the synthesis of aryl halides.

Applications in Drug Development

The structural motif of this compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions. For instance, the C-Br bond is generally more reactive in Suzuki or Stille couplings, allowing for the introduction of aryl or heteroaryl groups at the 5-position. The C-Cl bond can then be substituted or further modified. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives. This versatility makes this compound a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

References

Troubleshooting & Optimization

Troubleshooting low yield in "Methyl 5-bromo-6-chloropicolinate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of Methyl 5-bromo-6-chloropicolinate, specifically addressing issues of low yield.

Troubleshooting Low Yield: A Step-by-Step Guide

Low yields in the synthesis of this compound can arise from two primary synthetic routes: Route A: Esterification of 5-bromo-6-chloropicolinic acid and Route B: Bromination of methyl 6-chloropicolinate . This guide will address potential issues in each route.

Route A: Esterification of 5-bromo-6-chloropicolinic acid

This route involves the conversion of the carboxylic acid to its methyl ester, typically via Fischer esterification.

Logical Workflow for Troubleshooting Route A

cluster_start Start cluster_problems Potential Problems cluster_solutions Solutions & Checks cluster_end Outcome Start Low Yield in Esterification P1 Incomplete Reaction Start->P1 P2 Side Reactions Start->P2 P3 Starting Material Impurity Start->P3 S1 Increase Reaction Time / Temperature P1->S1 Equilibrium Issue S2 Use Excess Methanol P1->S2 Equilibrium Issue S3 Remove Water (Dean-Stark) P1->S3 Equilibrium Issue S4 Check for Decarboxylation P2->S4 Degradation S5 Verify Purity of Acid P3->S5 Contamination End Improved Yield S1->End S2->End S3->End S4->End S5->End

Caption: Troubleshooting workflow for low yield in the esterification of 5-bromo-6-chloropicolinic acid.

FAQs for Route A: Esterification

Q1: My Fischer esterification of 5-bromo-6-chloropicolinic acid is giving a low yield. What are the common causes?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2] To drive the equilibrium towards the product, consider the following:

  • Use of Excess Alcohol: Employing a large excess of methanol can significantly increase the yield.[2] Some protocols use methanol as the solvent to maximize this effect.[3]

  • Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[1] Using a Dean-Stark apparatus to remove water azeotropically can improve yields.

  • Inadequate Reaction Time or Temperature: Ensure the reaction is heated under reflux for a sufficient duration to reach equilibrium.[4]

  • Catalyst Issues: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) might be old or impure. Ensure you are using a sufficient catalytic amount of a strong acid.[5][6]

Q2: I am observing significant amounts of unreacted starting material even after prolonged reaction times. What should I do?

A2: This strongly suggests an issue with the reaction equilibrium. In addition to the points in A1, ensure your methanol is anhydrous. The presence of water in the alcohol will inhibit the forward reaction.

Q3: Are there any common side reactions to be aware of during the esterification of 5-bromo-6-chloropicolinic acid?

A3: While Fischer esterification is generally a clean reaction, harsh acidic conditions and high temperatures can potentially lead to decomposition of the starting material or product. Monitor the reaction for color changes that might indicate degradation. The pyridine ring is generally stable under these conditions, but prolonged exposure to strong acid at high temperatures is not ideal.

Experimental Protocol: Fischer Esterification of 5-bromo-6-chloropicolinic acid

This is a general procedure and may require optimization.

  • To a solution of 5-bromo-6-chloropicolinic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data: Effect of Reagent Excess on Yield

Molar Ratio (Alcohol:Acid)Expected Yield (%)
1:1~65
10:1~97
100:1~99
Data adapted from studies on Fischer esterification equilibrium.[2]
Route B: Bromination of methyl 6-chloropicolinate

This synthetic approach involves the electrophilic bromination of the pre-formed methyl ester.

Logical Workflow for Troubleshooting Route B

cluster_start Start cluster_problems Potential Problems cluster_solutions Solutions & Checks cluster_end Outcome Start Low Yield in Bromination P1 Incomplete Reaction Start->P1 P2 Side Reactions Start->P2 P3 Poor Regioselectivity Start->P3 S1 Check Brominating Agent Activity P1->S1 Reactivity Issue S2 Optimize Temperature / Time P1->S2 Reactivity Issue S3 Avoid Excess Brominating Agent P2->S3 Over-reaction/Byproducts S4 Control Radical Initiation P2->S4 Over-reaction/Byproducts S5 Confirm Directing Group Effects P3->S5 Isomer Formation End Improved Yield S1->End S2->End S3->End S4->End S5->End

Caption: Troubleshooting workflow for low yield in the bromination of methyl 6-chloropicolinate.

FAQs for Route B: Bromination

Q1: I am getting a low yield of the desired product and see multiple spots on my TLC plate after bromination with N-bromosuccinimide (NBS). What could be the issue?

A1: The formation of multiple products suggests either incomplete reaction, over-bromination, or side reactions.

  • Polybromination: Using an excess of NBS can lead to the formation of dibrominated products.[7] Carefully control the stoichiometry of NBS (ideally 1.0-1.1 equivalents).

  • Side-chain Bromination: If a radical initiator (like AIBN or benzoyl peroxide) is used, bromination can occur on the methyl group of the ester, although this is less likely than aromatic bromination in this system.[8]

  • Regioselectivity: While the electron-withdrawing nature of the ester and chloro groups should direct bromination to the 5-position, other isomers may form in small amounts.

  • Decomposition: NBS can decompose over time, so using freshly recrystallized NBS is recommended for best results.[9]

Q2: The bromination of methyl 6-chloropicolinate is very slow. How can I increase the reaction rate?

A2: The pyridine ring is electron-deficient, which can make electrophilic substitution sluggish.

  • Temperature: Gently heating the reaction mixture can increase the rate, but be cautious as this can also promote side reactions.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity.[10] Acetonitrile or chlorinated solvents are commonly used.

  • Catalyst: While not always necessary for activated systems, a Lewis or Brønsted acid catalyst can sometimes promote electrophilic bromination. However, this can also increase the risk of side reactions.

Q3: How can I purify my final product, this compound?

A3: Purification can typically be achieved by:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often effective.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying products of this type. A gradient of ethyl acetate in hexanes is a good starting point for elution. For boronic esters, which can be challenging to purify via chromatography, using silica gel impregnated with boric acid has been reported to be effective.[11][12]

Experimental Protocol: Bromination of methyl 6-chloropicolinate

This is a general procedure based on similar reactions and may require optimization.

  • Dissolve methyl 6-chloropicolinate (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data: Typical Reagent Stoichiometry for Bromination

ReagentStoichiometry (equivalents)Purpose
Methyl 6-chloropicolinate1.0Starting Material
N-Bromosuccinimide (NBS)1.0 - 1.1Brominating Agent
Acetonitrile-Solvent
Stoichiometry should be carefully controlled to minimize polybromination.

General FAQs

Q: Which synthetic route is generally preferred for the synthesis of this compound?

A: The choice of route depends on the availability and cost of the starting materials. If 5-bromo-6-chloropicolinic acid is readily available, the esterification (Route A) is a straightforward, one-step process. If methyl 6-chloropicolinate is more accessible, then bromination (Route B) is a viable option. Both routes present their own set of challenges that can be overcome with careful optimization.

Q: My final product appears to be contaminated with a starting material that is difficult to remove. What purification strategies can I employ?

A: If crystallization and standard column chromatography are ineffective, consider the following:

  • Preparative HPLC: Reversed-phase HPLC can be a powerful tool for separating closely related compounds.[13]

  • Chemical Derivatization: In some cases, it may be possible to selectively react either the product or the impurity to facilitate separation, followed by removal of the derivatizing group.

  • Acid-Base Extraction: If one of the components is significantly more acidic or basic than the other, a liquid-liquid extraction with a suitable aqueous acid or base can be effective.

References

Technical Support Center: Optimizing Suzuki Coupling with Methyl 5-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving Methyl 5-bromo-6-chloropicolinate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this specific cross-coupling reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of this compound.

Q1: I am observing low to no yield in my reaction. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation when using this compound can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. Given the presence of two halogen atoms, the reactivity of the C-Br bond is generally greater than that of the C-Cl bond.[1] Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be sufficient for this substrate.[2] The pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition.[3][4]

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These are known to be effective for heteroaryl couplings.[3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[2]

  • Base Selection: The base plays a crucial role in the transmetalation step.[2] Its strength and solubility can significantly impact the reaction outcome.[3]

    • Recommendation: Screen strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[2] The choice of base can be critical for success.[3]

  • Solvent System: The solvent must be appropriate for the solubility of all reaction components and compatible with the catalytic system.[3]

    • Recommendation: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal.[2]

  • Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or catalyst decomposition.[3]

    • Recommendation: Gradually increase the reaction temperature. Couplings involving less reactive halides may require higher temperatures to proceed.[1]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can cause deactivation.[3]

    • Recommendation: Ensure all solvents are thoroughly degassed.[2] Maintaining an inert atmosphere (Argon or Nitrogen) is crucial.[5]

Q2: How can I achieve selective coupling at the C-Br position over the C-Cl position?

A2: The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds (C-Br > C-Cl) is the basis for chemoselectivity.[1][6] To favor mono-arylation at the C-Br position:

  • Use a Milder Catalyst System: A less reactive catalyst system may be sufficient to activate the C-Br bond without affecting the C-Cl bond. Standard phosphine ligands like PPh₃ might be effective for this purpose.[1]

  • Control Reaction Temperature and Time: Harsher conditions (higher temperature, longer reaction time) can lead to di-substitution.[1] Start with lower temperatures (e.g., 80 °C) and monitor the reaction closely.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid derivative.

Q3: I am observing significant amounts of side products. What are the most common ones and how can I minimize them?

A3: Several side reactions can reduce your yield and complicate purification. The most common include:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, often promoted by aqueous conditions.[3]

    • Minimization:

      • Use boronic esters (e.g., pinacol esters), which are more stable towards hydrolysis.[3]

      • Conduct the reaction under anhydrous conditions if possible.[3]

      • A milder base might reduce the rate of protodeboronation.[3]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1] This can be promoted by the presence of oxygen.[7]

    • Minimization:

      • Ensure thorough degassing of all reagents and solvents.

      • Use the appropriate catalyst and ligand combination.

  • Dehalogenation: The reduction of the C-Br or C-Cl bond to a C-H bond.[1]

    • Minimization:

      • Avoid potential hydride sources in your solvents.[3]

      • Optimize the reaction time to prevent prolonged exposure to reaction conditions after the product has formed.[3]

Q4: Is it possible to perform a second Suzuki coupling at the C-Cl position?

A4: Yes, this is a common strategy for synthesizing di-substituted pyridines. Coupling at the C-Cl bond is more challenging and typically requires a more active catalyst system.[1]

  • Recommended Catalyst Systems: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are generally required to facilitate the oxidative addition of the C-Cl bond.[2]

  • Reaction Conditions: Higher temperatures and a strong base are often necessary.

Quantitative Data Summary

The following tables summarize typical reaction conditions for Suzuki-Miyaura coupling of related chloro-heteroaryl and bromo-chloro substrates, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Recommended Starting Conditions for Selective Suzuki Coupling at C-Br

ParameterConditionNotes
Palladium Precatalyst Pd(PPh₃)₄ or Pd₂(dba)₃1-5 mol%
Ligand PPh₃ or other standard phosphines2-10 mol%
Base K₂CO₃ or Na₂CO₃2.0-3.0 equivalents
Solvent 1,4-Dioxane/Water or Toluene/Water4:1 to 10:1 v/v
Temperature 80-100 °CMonitor reaction progress to avoid di-substitution
Atmosphere Inert (Argon or Nitrogen)Degassing is crucial

Table 2: Recommended Starting Conditions for Suzuki Coupling at C-Cl (after C-Br functionalization)

ParameterConditionNotes
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂2-5 mol%
Ligand XPhos, SPhos, or RuPhos4-10 mol%
Base K₃PO₄ or Cs₂CO₃2.0-3.0 equivalents
Solvent 1,4-Dioxane/Water or Toluene4:1 v/v or anhydrous for sensitive substrates
Temperature 100-120 °CHigher temperatures are generally required
Atmosphere Inert (Argon or Nitrogen)Degassing is critical

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the 5-position (C-Br) of this compound

This protocol is a general starting point and should be optimized for each specific boronic acid derivative.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition:

    • Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

    • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1 v/v) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts for troubleshooting and understanding the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition R-X (Aryl Halide) Transmetalation R-Pd(II)(R')L2 Oxidative_Addition->Transmetalation R'-B(OR)2 (Boronic Acid/Ester) + Base Transmetalation->Pd(0)L2 Reductive_Elimination R-R' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Low or No Yield Observed catalyst Is the catalyst system active enough? start->catalyst base Is the base effective? catalyst->base Yes sol_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->sol_catalyst No temp Is the reaction temperature sufficient? base->temp Yes sol_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). base->sol_base No degas Is the system properly degassed? temp->degas Yes sol_temp Increase temperature to 80-120 °C. temp->sol_temp No sol_degas Degas solvents and reagents thoroughly. degas->sol_degas No end Improved Yield degas->end Yes sol_catalyst->base sol_base->temp sol_temp->degas sol_degas->end

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

References

Common side reactions with "Methyl 5-bromo-6-chloropicolinate" and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-bromo-6-chloropicolinate. The information is designed to help you anticipate and resolve common side reactions and experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: The most common side reactions involve the three main functional groups of the molecule: the methyl ester and the two halogen substituents. These include:

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Nucleophilic aromatic substitution (SNAr) at either the bromo or chloro position.

  • Incomplete or low conversion in cross-coupling reactions.

  • Formation of homo-coupled byproducts in palladium-catalyzed reactions.

  • Reduction of the ester functionality in the presence of certain reducing agents.

Q2: Which halogen is more reactive in nucleophilic aromatic substitution and cross-coupling reactions?

A2: In general, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates oxidative addition to the palladium catalyst. For nucleophilic aromatic substitution, the reactivity can be more complex and may depend on the specific nucleophile and reaction conditions. However, the bromo substituent is generally more susceptible to displacement.

Q3: How can I minimize the hydrolysis of the methyl ester during my reaction?

A3: To minimize ester hydrolysis, it is crucial to control the amount of water and the pH of your reaction mixture.

  • Use anhydrous solvents and reagents.

  • If an aqueous base is required (e.g., in Suzuki couplings), consider using milder bases such as K2CO3 or Cs2CO3 over stronger bases like NaOH or KOH.

  • Keep reaction times as short as possible.

  • If possible, perform the reaction at a lower temperature.

Q4: What are the key factors to consider for achieving regioselective reactions at either the bromo or chloro position?

A4: Achieving regioselectivity in reactions with dihalogenated pyridines is a significant challenge. Key factors include:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can influence the regioselectivity of the oxidative addition step.

  • Reaction Temperature: Lower temperatures can sometimes improve selectivity.

  • Nature of the Coupling Partner: The reactivity of the other reactant (e.g., boronic acid, amine) can also play a role.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Low yields in Suzuki-Miyaura couplings involving this compound are a common issue. The troubleshooting workflow below can help identify and resolve the problem.

G cluster_troubleshooting Troubleshooting Steps start Low Yield in Suzuki Coupling troubleshoot1 Check Reagent Quality: - Boronic acid/ester stability - Anhydrous solvents - Active catalyst start->troubleshoot1 troubleshoot2 Optimize Reaction Conditions: - Base selection (K2CO3, Cs2CO3, K3PO4) - Solvent (e.g., Dioxane, Toluene, DMF) - Temperature troubleshoot1->troubleshoot2 Reagents are high quality troubleshoot3 Evaluate Catalyst/Ligand System: - Use pre-catalysts - Screen different phosphine ligands (e.g., SPhos, XPhos) troubleshoot2->troubleshoot3 Conditions optimized troubleshoot4 Investigate Side Reactions: - Proto-debromination - Homo-coupling of boronic acid troubleshoot3->troubleshoot4 Catalyst system is appropriate solution Improved Yield troubleshoot4->solution Side reactions minimized G cluster_troubleshooting Troubleshooting Steps start Unwanted SNAr Byproduct troubleshoot1 Identify Nucleophile Source: - Solvent (e.g., alcohols) - Amine bases - Water/hydroxide start->troubleshoot1 troubleshoot2 Modify Reaction Conditions: - Use non-nucleophilic solvent - Use non-nucleophilic base - Lower reaction temperature troubleshoot1->troubleshoot2 Nucleophile identified troubleshoot3 Protect Functional Groups: - If the nucleophile is part of another reagent, consider protection. troubleshoot2->troubleshoot3 Conditions modified solution Minimized SNAr Byproduct troubleshoot3->solution Functional groups protected

Technical Support Center: Troubleshooting Homocoupling in Cross-Coupling Reactions of Methyl 5-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for a common and often frustrating side reaction in palladium-catalyzed cross-coupling: homocoupling. Specifically, we will address the challenges encountered with Methyl 5-bromo-6-chloropicolinate , a sterically hindered and electronically complex substrate. This document will serve as a practical resource, moving from diagnosis to actionable solutions.

Understanding the Challenge: The Propensity for Homocoupling

This compound presents a unique set of challenges in cross-coupling reactions. The presence of two distinct halide leaving groups (bromide and chloride), coupled with the electronic nature of the pyridine ring and the steric hindrance around the coupling sites, can favor the undesired homocoupling pathway over the intended cross-coupling.[1][2] Homocoupling, the dimerization of the starting material or the coupling partner, leads to reduced yields of the desired product and complicates purification.[3]

This guide will focus primarily on the Suzuki-Miyaura coupling, given its prevalence, but the principles discussed are broadly applicable to other cross-coupling reactions like Stille and Sonogashira couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of biaryl byproduct corresponding to the homocoupling of my boronic acid. What is the primary cause?

A1: Oxygen contamination is the most frequent culprit. The presence of dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of boronic acids.[4][5] This process is often mediated by palladium(II) species, which can be present if the initial Pd(0) catalyst is oxidized or if a Pd(II) precatalyst is used.[6][7]

Troubleshooting Steps:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. Common methods include:

    • Inert Gas Sparging: Bubble a stream of argon or nitrogen through the solvent for at least 30 minutes.[3][7]

    • Freeze-Pump-Thaw: For more sensitive reactions, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.[3]

  • Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas (argon or nitrogen) using a balloon or a Schlenk line.

  • Use Fresh Reagents: Boronic acids can degrade over time, and older batches may be more susceptible to side reactions.[8]

Experimental Protocol: Nitrogen Subsurface Sparging

This method is highly effective for removing dissolved oxygen.[7]

  • Apparatus Setup: Assemble your reaction flask with a magnetic stir bar, a condenser, and a gas inlet adapter connected to a nitrogen line via a bubbler. Insert a long needle or a glass frit sparging tube connected to the nitrogen line so that it reaches the bottom of the flask.

  • Procedure:

    • Add the solvent to the reaction flask.

    • Begin stirring the solvent.

    • Bubble a steady stream of nitrogen gas through the solvent for at least 30 minutes.

    • After sparging, remove the sparging tube while maintaining a positive pressure of nitrogen in the flask.

    • Add your reagents (halide, boronic acid, base, and ligand) to the flask under a counterflow of nitrogen.

    • Finally, add the palladium catalyst under the nitrogen atmosphere.

    • Maintain a nitrogen atmosphere throughout the reaction.

Q2: My reaction is clean, but the conversion is low, and I'm recovering unreacted starting material along with some homocoupled product. What should I investigate next?

A2: Catalyst activity and the choice of ligand are critical. Inefficient oxidative addition or reductive elimination can slow down the desired cross-coupling pathway, allowing the competing homocoupling to become more significant.[9][10]

Troubleshooting Steps:

  • Catalyst Choice:

    • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.[6][9]

    • Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced, air-stable precatalyst (e.g., Buchwald precatalysts).[1][6]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[3]

    • Bulky, Electron-Rich Ligands: For a sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[3][11][12] Their steric bulk can promote reductive elimination and hinder the formation of intermediates that lead to homocoupling.[13][14]

Data Summary: Ligand Effects on Cross-Coupling

Ligand TypeKey CharacteristicsRecommended for
Triphenylphosphine (PPh₃) Basic, widely usedGeneral purpose, less effective for challenging substrates
Buchwald Ligands (SPhos, XPhos) Bulky, electron-richChallenging substrates, aryl chlorides, sterically hindered couplings[3][11]
N-Heterocyclic Carbenes (NHCs) Strongly electron-donatingActivating unreactive bonds, high catalyst stability[1][10]
Q3: I've optimized my catalyst and ligand, but I'm still seeing homocoupling. Could my base or solvent be the issue?

A3: Absolutely. The base and solvent system can significantly influence the reaction outcome. [15][16] An inappropriate choice can lead to poor solubility, slow transmetalation, or degradation of the boronic acid, all of which can favor homocoupling.[9][17]

Troubleshooting Steps:

  • Base Selection:

    • A stronger base (e.g., K₃PO₄, Cs₂CO₃) is often required to promote the formation of the active boronate species for transmetalation.[9]

    • Ensure the base is finely powdered to maximize its surface area and reactivity.

    • For sensitive substrates, a milder base like KF might be beneficial to prevent decomposition.[17]

  • Solvent System:

    • Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[6][15]

    • The addition of a small amount of water can sometimes improve the solubility of the base and facilitate the formation of the active boronate species.[9] However, excessive water can promote protodeboronation, another common side reaction.[8]

    • For highly sensitive substrates, strictly anhydrous conditions may be necessary.[9]

Workflow for Optimizing Base and Solvent

G cluster_start Initial Conditions cluster_troubleshoot Troubleshooting Pathway cluster_result Outcome start Standard Conditions: Pd Catalyst, Ligand, K2CO3, Toluene/H2O q1 Homocoupling Observed? start->q1 a1 Switch to Stronger Base: K3PO4 or Cs2CO3 q1->a1 Yes end Optimized Conditions: Reduced Homocoupling, Improved Yield q1->end No a2 Change Solvent System: Dioxane/H2O or THF/H2O a1->a2 a3 Consider Anhydrous Conditions: Anhydrous solvent, dry base a2->a3 a3->end

Caption: A logical workflow for troubleshooting base and solvent selection.

Q4: Can reaction temperature and concentration be adjusted to minimize homocoupling?

A4: Yes, these parameters are crucial for controlling reaction kinetics.

Troubleshooting Steps:

  • Temperature:

    • Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress homocoupling.[3] Higher temperatures can sometimes accelerate the rate of undesired side reactions.[9]

    • For challenging couplings, a higher temperature may be necessary to overcome the activation energy for oxidative addition.[18] Careful optimization is key.

  • Concentration:

    • In some cases, running the reaction at a higher dilution can disfavor the bimolecular homocoupling reaction relative to the desired intramolecular reductive elimination.

Advanced Strategies to Suppress Homocoupling

For particularly challenging cases with this compound, consider these advanced strategies:

  • Use of Additives: The addition of mild reducing agents, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of Pd(II) species without poisoning the catalytic cycle.[5][19]

  • Slow Addition of Reagents: A slow addition of the boronic acid can maintain a low concentration of this reagent in the reaction mixture, thereby disfavoring its homocoupling.[19]

  • Protecting the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, can make it more resistant to homocoupling and other decomposition pathways.[6][9]

Visualizing the Catalytic Cycle and Competing Pathways

The following diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle and the competing homocoupling pathway.

Suzuki_Homocoupling cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Homocoupling Pathway pd0 Pd(0)L_n pd_ii R-Pd(II)-X(L_n) pd0->pd_ii R-X pd0->pd_ii Oxidative Addition oa Oxidative Addition (R-X) pd_ii_r R-Pd(II)-R'(L_n) pd_ii->pd_ii_r R'-B(OR)2 Base pd_ii->pd_ii_r Transmetalation tm Transmetalation (R'-B(OR)2) pd_ii_r->pd0 pd_ii_r->pd0 Reductive Elimination product R-R' (Product) pd_ii_r->product re Reductive Elimination homo_start R'-B(OR)2 homo_product R'-R' (Byproduct) homo_start->homo_product Pd(II), O2 homo_start->homo_product Homocoupling homo_path Homocoupling (O2, Pd(II))

Caption: The catalytic cycle of Suzuki-Miyaura coupling and the competing homocoupling pathway.

References

Technical Support Center: Catalyst Selection for Efficient "Methyl 5-bromo-6-chloropicolinate" Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of Methyl 5-bromo-6-chloropicolinate . The content is structured to address specific experimental challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms in this compound during palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[1] Therefore, for this compound, the carbon-bromine (C-Br) bond at the 5-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 6-position. This inherent difference in reactivity allows for chemoselective functionalization at the C-5 position while leaving the C-6 chloro group available for subsequent transformations.[1]

Q2: How can I achieve selective coupling at the C-5 (bromo) position?

A2: Selective coupling at the more reactive C-5 (bromo) position can typically be achieved using standard palladium catalysts and ligands that are effective for aryl bromides. Catalyst systems such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., PPh₃, dppf) are often sufficient.[1] By using milder reaction conditions (e.g., lower temperatures), selectivity for the C-Br bond activation can be maximized.

Q3: Is it possible to perform a subsequent coupling at the C-6 (chloro) position?

A3: Yes, after the C-5 position has been functionalized, a second cross-coupling reaction can be performed at the less reactive C-6 (chloro) position. However, this requires more forcing conditions and a more specialized catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are generally required to facilitate the oxidative addition of the stronger C-Cl bond to the palladium center.[1] Higher reaction temperatures may also be necessary.

Q4: What are the most common side reactions to be aware of?

A4: Common side reactions include:

  • Protodeboronation: In Suzuki couplings, the boronic acid reagent can be replaced by a proton from the solvent or trace water, leading to the formation of a de-brominated, but not coupled, starting material. This can be minimized by using anhydrous solvents and ensuring the base is of good quality.

  • Homocoupling: The coupling partner (e.g., boronic acid in Suzuki or alkyne in Sonogashira) can couple with itself to form a dimer. This is more prevalent in Sonogashira reactions and can sometimes be suppressed by using copper-free conditions.

  • Catalyst Deactivation: The pyridine nitrogen in the picolinate substrate can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst. The choice of a suitable ligand is crucial to mitigate this effect.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precatalyst and ligand are of high quality and have been stored correctly. Handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere. Consider using a fresh batch of reagents.
Inappropriate Ligand For selective C-Br coupling, standard phosphine ligands are often sufficient. If the reaction is sluggish, consider switching to a more electron-rich and bulky ligand to promote oxidative addition.
Incorrect Base The choice of base is critical and reaction-dependent. For Suzuki couplings, screen bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[2] Ensure the base is anhydrous where necessary.
Insufficient Temperature Gradually increase the reaction temperature. While selectivity for C-Br is favored at lower temperatures, some activation energy is still required. Monitor for the formation of the C-Cl coupled product if the temperature is increased significantly.
Solvent Effects The solvent can greatly influence the reaction. Screen common solvents such as dioxane, toluene, THF, or DMF. For Suzuki reactions, the addition of a small amount of water to the organic solvent can be beneficial.[1]
Reagent Purity Impurities in the starting material, coupling partner, or solvent can poison the catalyst. Ensure all reagents are of high purity.
Issue 2: Poor Chemoselectivity (Formation of C-Cl Coupled Product)
Potential Cause Troubleshooting Step
Reaction Temperature is Too High Reduce the reaction temperature. The activation of the C-Cl bond requires more energy than the C-Br bond. Lowering the temperature will favor the selective coupling at the 5-position.
Overly Reactive Catalyst System If using a highly active catalyst system (e.g., with bulky, electron-rich ligands) designed for aryl chlorides, it may be too reactive and lead to a loss of selectivity. Switch to a less reactive catalyst system, such as Pd(PPh₃)₄, for the initial C-Br coupling.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent the slower reaction at the C-Cl bond from occurring.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions with this compound, focusing on selective coupling at the C-5 (bromo) position. Note: These are starting points and may require optimization for specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is adapted from a similar transformation on a related substrate.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel.

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add the amine, followed by this compound.

  • Seal the vessel and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Selective Sonogashira Coupling

This protocol is a general method for the coupling of aryl bromides.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • THF or DMF (anhydrous and degassed)

Procedure:

  • To an oven-dried reaction vessel, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed solvent (THF or DMF).

  • Add the amine base (Et₃N or DIPEA) followed by the terminal alkyne.

  • Stir the reaction at room temperature or heat to 50-80 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove metal salts.

  • Wash the filtrate with water or saturated aqueous NH₄Cl.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Catalyst System Comparison (Selective C-Br Coupling)

The following table summarizes typical conditions for the selective coupling at the C-5 bromo position based on analogous systems. Yields are representative and will vary based on the specific coupling partner.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Pd(dppf)Cl₂ (5)-K₂CO₃ (2)Dioxane/H₂O80-10070-95
Suzuki-Miyaura Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O10065-90
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (8)NaOtBu (1.4)Toluene100-11075-98
Sonogashira Pd(PPh₃)₄ (5)-Et₃N (2-3)THF/DMF25-8060-90

Visualizations

G cluster_0 Troubleshooting Low Yield Start Start Low Yield Low Yield Start->Low Yield Check Catalyst Inactive Catalyst? Low Yield->Check Catalyst No Check Base Incorrect Base? Check Catalyst->Check Base No Use Fresh Reagents Use Fresh Reagents Check Catalyst->Use Fresh Reagents Yes Check Temp Temp Too Low? Check Base->Check Temp No Screen Bases Screen Bases Check Base->Screen Bases Yes Check Ligand Ligand Inappropriate? Check Temp->Check Ligand No Increase Temp Increase Temp Check Temp->Increase Temp Yes Screen Ligands Screen Ligands Check Ligand->Screen Ligands Yes Reaction Optimized Reaction Optimized Use Fresh Reagents->Reaction Optimized Screen Bases->Reaction Optimized Increase Temp->Reaction Optimized Screen Ligands->Reaction Optimized

Caption: Troubleshooting workflow for low reaction yield.

G Start Methyl 5-bromo-6-chloropicolinate OxAdd Oxidative Addition (C-Br bond) Start->OxAdd Pd(0)Ln Pd(0)Ln Pd(0)Ln->OxAdd Intermediate1 Br-Pd(II)(L)n-Picolinate OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Intermediate2 R-Pd(II)(L)n-Picolinate Transmetalation->Intermediate2 ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination ReductiveElimination->Pd(0)Ln Product Methyl 5-R-6-chloropicolinate ReductiveElimination->Product BoronicAcid R-B(OH)2 + Base BoronicAcid->Transmetalation

Caption: Simplified catalytic cycle for selective Suzuki coupling.

G CouplingPartner Coupling Partner? BoronicAcid Arylboronic Acid (Suzuki) CouplingPartner->BoronicAcid Amine Primary/Secondary Amine (Buchwald-Hartwig) CouplingPartner->Amine Alkyne Terminal Alkyne (Sonogashira) CouplingPartner->Alkyne SuzukiCatalyst Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 Base: K2CO3, K3PO4 BoronicAcid->SuzukiCatalyst BHCatalyst Catalyst: Pd2(dba)3 / XPhos Base: NaOtBu, LHMDS Amine->BHCatalyst SonoCatalyst Catalyst: Pd(PPh3)4 / CuI Base: Et3N, DIPEA Alkyne->SonoCatalyst

Caption: Catalyst selection guide based on the coupling partner.

References

Effect of base and solvent on "Methyl 5-bromo-6-chloropicolinate" reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the reactivity of Methyl 5-bromo-6-chloropicolinate, with a specific focus on the influence of bases and solvents in common cross-coupling and nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive on the this compound ring?

The bromine atom at the 5-position is significantly more reactive than the chlorine atom at the 6-position. This is due to the superior leaving group ability of bromide compared to chloride. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 2-position activates the ring for nucleophilic attack, with the effect being more pronounced at the 5-position.

Q2: What are the most common reactions performed with this compound?

The most frequently employed reactions are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, primarily at the more reactive 5-bromo position. Nucleophilic aromatic substitution (SNA) reactions are also common.

Q3: How do I choose the right base for a Suzuki-Miyaura coupling reaction with this substrate?

The choice of base is critical and depends on the specific coupling partners and solvent. Inorganic bases are most common. Weaker bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are often effective, particularly in polar solvent mixtures like dioxane/water. For more challenging couplings, stronger bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required to achieve higher yields.

Q4: What is the typical role of the solvent in palladium-catalyzed reactions of this compound?

The solvent plays a crucial role in dissolving the reactants, stabilizing the palladium catalyst, and influencing the reaction rate and selectivity. Aprotic polar solvents like 1,4-dioxane, dimethylformamide (DMF), and toluene are frequently used. Often, a co-solvent of water is added, especially when using inorganic bases, to aid in their solubility.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield in a Suzuki-Miyaura coupling reaction.

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is not degraded. Use a freshly opened bottle or a pre-catalyst. Consider using a more active catalyst system, such as one with a bulky phosphine ligand.
Inappropriate Base The base may not be strong enough or sufficiently soluble. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). If using an inorganic base, ensure adequate water is present in the solvent mixture to aid solubility.
Poor Solvent Choice The reactants or catalyst may not be fully soluble. Try a different solvent system. A mixture of dioxane and water is a good starting point. For less polar substrates, toluene may be a better choice.
Oxygen Contamination The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction mixture is properly degassed (e.g., by bubbling with argon or nitrogen, or by freeze-pump-thaw cycles) and run under an inert atmosphere.
Low Reaction Temperature The reaction may require more thermal energy. Increase the reaction temperature, typically to 80-100 °C.
Buchwald-Hartwig Amination

Issue: Incomplete conversion or side product formation in a Buchwald-Hartwig amination.

Potential Cause Troubleshooting Step
Base is too strong/weak Strong bases like sodium tert-butoxide (NaOtBu) are common, but can lead to side reactions with sensitive functional groups. If side reactions are observed, consider a weaker base like cesium carbonate (Cs₂CO₃). If the reaction is sluggish, a stronger base may be necessary.
Ligand Incompatibility The choice of phosphine ligand is crucial. For sterically hindered amines or aryl halides, bulky, electron-rich ligands like XPhos or SPhos often give better results than simpler ligands like PPh₃.
Solvent Effects Aprotic solvents like toluene or dioxane are generally preferred. Ensure the solvent is anhydrous, as water can interfere with the reaction.
Substrate Reactivity If coupling with a less nucleophilic amine, higher temperatures and longer reaction times may be necessary.

Quantitative Data from Representative Reactions

The following tables summarize reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions involving substrates structurally similar to this compound, providing a baseline for experimental design.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
This compoundArylboronic AcidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/Water90Moderate to High
2-Bromopyridine derivativePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol/Water10095
5-Bromo-2-chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene10088

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halogenated Pyridines

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
This compoundPrimary/Secondary AminePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene100Good to Excellent
2-Bromo-6-methylpyridineMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane10092
5-Bromo-2-chloropyridineAnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene11095

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A detailed experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. This can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_workflow Suzuki-Miyaura Coupling Workflow prep Reaction Setup (Substrate, Boronic Acid, Catalyst, Base) degas Degas with Inert Gas prep->degas 1. solvent Add Degassed Solvent degas->solvent 2. react Heat and Stir solvent->react 3. monitor Monitor Progress (TLC, LC-MS) react->monitor 4. workup Workup (Quench, Extract) monitor->workup 5. purify Purification (Column Chromatography) workup->purify 6. G cluster_reactivity Reactivity of this compound substrate This compound c_br C-Br bond at position 5 (More Reactive) substrate->c_br Higher reactivity c_cl C-Cl bond at position 6 (Less Reactive) substrate->c_cl Lower reactivity reaction Pd-Catalyzed Cross-Coupling c_br->reaction product 5-Substituted Product reaction->product

Technical Support Center: Overcoming Catalyst Inhibition in Methyl 5-bromo-6-chloropicolinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving Methyl 5-bromo-6-chloropicolinate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

FAQ 1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled, resulting in a low yield. What are the likely causes and how can I troubleshoot this?

A sluggish or stalled Suzuki-Miyaura reaction is a common issue that can often be attributed to catalyst deactivation or inhibition, particularly with pyridine-containing substrates. Here are the primary suspects and troubleshooting steps:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen of your substrate can coordinate to the palladium catalyst, forming inactive species and inhibiting the catalytic cycle.[1] This is a well-documented issue, sometimes referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[2]

    • Solution: Employ sterically bulky and electron-rich phosphine ligands. These ligands can shield the palladium center from coordination by the pyridine nitrogen.[1][2] Good options to screen include Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[1][2]

  • Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be incomplete.

    • Solution: Ensure your reaction conditions (choice of base and solvent) are suitable for in-situ reduction. Alternatively, consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a more advanced pre-catalyst that efficiently generates the active species.

  • Catalyst Decomposition (Palladium Black Formation): The appearance of a black precipitate is a clear indication of catalyst agglomeration into inactive palladium nanoparticles. This can be accelerated by high temperatures or an insufficient ligand-to-palladium ratio.[1]

    • Solution: Use a sufficient ligand-to-palladium ratio to stabilize the active catalyst. Ensure rigorous degassing of all solvents and reagents to remove oxygen, which can oxidize the Pd(0) catalyst.[3]

  • Issues with the Boronic Acid/Ester: Boronic acids and their esters can be unstable and undergo side reactions.

    • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often caused by excess water or harsh basic conditions.[3] Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters.

    • Homocoupling: The coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[3] Rigorous degassing is the best preventative measure.

FAQ 2: I am observing the formation of significant byproducts in my reaction. What are the common side reactions and how can I minimize them?

  • Dehalogenation: You may observe the replacement of the bromine or chlorine atom on your starting material with a hydrogen atom.

    • Solution: This can be caused by β-hydride elimination in certain reactions or by protodeboronation of the boronic acid followed by reduction in Suzuki couplings. For Buchwald-Hartwig aminations, select a ligand that favors reductive elimination. For Suzuki reactions, use high-quality, fresh boronic acid.[3]

  • Homocoupling of the Boronic Acid: As mentioned previously, this is often due to the presence of oxygen.

    • Solution: Ensure your reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents.[3]

FAQ 3: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What are the potential issues?

Incomplete conversion in Buchwald-Hartwig aminations can be due to catalyst inhibition or deactivation.

  • Catalyst Inhibition by the Amine/Pyridine: Both the starting amine and the pyridine nitrogen of the substrate can coordinate to the palladium center and inhibit the catalytic cycle.

    • Solution: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands are often effective in preventing product inhibition and promoting reductive elimination.[4]

  • Base-Related Problems: The choice and quality of the base are paramount.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Ensure the base is anhydrous and handled under an inert atmosphere. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be trialed, but this may require a more active catalyst system and higher temperatures.[4]

  • Ineffective C-Cl Bond Activation: Aryl chlorides are generally less reactive than aryl bromides.

    • Solution: These reactions often require elevated temperatures (80-110 °C) to facilitate the oxidative addition of the C-Cl bond. Using a more active pre-catalyst (e.g., a G3 or G4 palladacycle) can also be beneficial.[4]

FAQ 4: I am attempting a Sonogashira coupling and observing low yields and significant homocoupling of the alkyne (Glaser coupling). How can I improve this?

  • Copper Co-catalyst Issues: The copper(I) co-catalyst is crucial but can also promote the undesired homocoupling of the alkyne, especially in the presence of oxygen.

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions. Using a copper-free protocol can eliminate Glaser coupling. If using copper, ensure it is from a high-purity source.[5][6]

  • Base Selection: The amine base is critical for both the palladium and copper catalytic cycles.

    • Solution: Ensure the amine base (e.g., triethylamine) is dry and of high purity. Some reactions may benefit from using a stronger, non-coordinating organic base.

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical conditions for various cross-coupling reactions with substrates similar to this compound, providing a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Dihalogenated Heterocycles - Condition Screening

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane70-801260[7]
2Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)Toluene70-801280[7]
3Pd(OAc)₂ (3)-K₂CO₃ (2)Isopropanol/Water85-908-12~90[8]
4Pd(PPh₃)₄ (5)-K₃PO₄ (2.5)1,4-Dioxane/Water9012-16Good[8]
5PdCl₂(dppf) (3)-K₃PO₄ (2)1,4-Dioxane8012~90[9]

Table 2: Buchwald-Hartwig Amination of Bromopyrimidines - Condition Screening

EntryAminePalladium Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1N-MethylanilinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1001895[10]
2MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1001892[10]
3AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.4)Toluene1001885[10]
4IndolePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1102488[10]

Table 3: Sonogashira Coupling of Aryl Bromides - Base and Solvent Effects

EntryBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Et₃NDMF8012High[11]
2PiperidineToluene100695[12]
3K₂CO₃DMF/Water100298[12]
4Cs₂CO₃Acetonitrile80199[12]

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for this compound. Note: These are general procedures and may require optimization for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 4:1 1,4-dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Suzuki-Miyaura Catalytic Cycle and Inhibition Pathway

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition inactive_complex Inactive Pd(0)-Pyridine Complex pd0->inactive_complex Inhibition pd_intermediate Ar-Pd(II)(X)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl Ar-Pd(II)(Ar')L₂ transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product arx Methyl 5-bromo- 6-chloropicolinate (Ar-X) arx->oxidative_addition ar_boronic Ar'-B(OR)₂ ar_boronic->transmetalation base Base base->transmetalation inhibitor Pyridine Substrate (Inhibitor) inhibitor->inactive_complex Troubleshooting_Workflow start Low Conversion Observed check_reagents 1. Verify Reagent Quality - Substrate Purity - Boronic Acid Stability - Catalyst/Ligand Activity start->check_reagents check_conditions 2. Review Reaction Conditions - Anhydrous/Degassed Solvents? - Correct Base? - Optimal Temperature? check_reagents->check_conditions analyze_byproducts 3. Analyze Byproducts - Homocoupling? - Dehalogenation? - Protodeboronation? check_conditions->analyze_byproducts optimize 4. Systematic Optimization - Screen Ligands (Bulky) - Screen Bases - Screen Solvents/Temperature analyze_byproducts->optimize success Improved Yield optimize->success

References

HPLC and column chromatography methods for "Methyl 5-bromo-6-chloropicolinate" purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for the purification of Methyl 5-bromo-6-chloropicolinate using High-Performance Liquid Chromatography (HPLC) and conventional column chromatography. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

High-Performance Liquid Chromatography (HPLC) Purification

Frequently Asked Questions (FAQs) - HPLC

Q1: What is a good starting point for a reverse-phase HPLC method for this compound?

A good starting point for a reverse-phase HPLC method would involve a C18 column and a mobile phase gradient of water and acetonitrile, both with 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape. A UV detector set to a wavelength where the compound has significant absorbance, likely around 254 nm, is recommended.

Q2: My peaks are broad or tailing. What are the common causes and solutions?

Broad or tailing peaks can be caused by several factors.[1][2] One common issue is the interaction of the basic nitrogen on the pyridine ring with acidic silanols on the silica-based column packing.[1] To mitigate this, ensure the mobile phase is sufficiently acidic (e.g., using 0.1% TFA).[1] Other causes can include a column void, which requires column replacement, or a sample solvent that is too strong, in which case the sample should be dissolved in the initial mobile phase.[3]

Q3: I'm observing fluctuating retention times. What should I check?

Variable retention times are often due to inconsistencies in the mobile phase composition or flow rate.[4] Ensure your solvents are properly degassed to prevent bubble formation in the pump.[2] Check for leaks in the system, as this can lead to pressure fluctuations and, consequently, shifting retention times.[2] It is also crucial to allow the column to fully equilibrate with the mobile phase before each injection.[4]

Q4: What should I do if I see ghost peaks in my chromatogram?

Ghost peaks are unexpected peaks that can appear in a blank run. They are often due to contaminants in the mobile phase, sample carryover from a previous injection, or leaching from the HPLC system components. To troubleshoot, run a blank gradient without an injection. If the ghost peaks persist, the issue is likely with the mobile phase or system. If they disappear, the problem is likely sample carryover, which can be addressed by implementing a robust needle wash protocol.

Q5: The backpressure in my HPLC system is too high. How can I resolve this?

High backpressure is typically caused by a blockage in the system.[5] The most common locations for blockages are the in-line filter, guard column, or the column inlet frit. Systematically check each component by removing them one at a time (starting from the detector and moving backward) to identify the source of the high pressure. A blocked component will need to be cleaned or replaced.[3] Using a guard column can help protect the analytical column from particulate matter in the sample.[4]

Experimental Protocol: HPLC Purification

This protocol provides a general method for the purification of this compound. Optimization may be required based on the specific impurities present in the crude sample.

Parameter Condition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Sample Prep Dissolve sample in 50:50 Water:Acetonitrile
Detection UV at 254 nm
Column Temp 30 °C

HPLC Workflow Diagram

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) C Sample Injection A->C B HPLC System Equilibration B->C D Gradient Elution C->D E UV Detection D->E F Fraction Collection E->F G Analysis of Fractions (e.g., by TLC or LC-MS) F->G H Pooling of Pure Fractions G->H I Solvent Evaporation H->I J Isolated Pure Compound I->J

Caption: Workflow for the HPLC purification of this compound.

Column Chromatography Purification

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: How do I choose the right solvent system for column chromatography?

The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. For this compound, a good starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a moderately polar solvent like ethyl acetate. The desired product should have an Rf value of approximately 0.3 on the TLC plate for optimal separation on the column.[6]

Q2: My compound is not moving off the column. What is the problem?

If your compound is stuck at the top of the column, the eluent is likely not polar enough.[6] You can gradually increase the polarity of the mobile phase to facilitate elution. Another possibility is that the compound is unstable on silica gel, which can be tested by spotting the compound on a TLC plate, letting it sit for an extended period, and then eluting to see if degradation has occurred.[7] If the compound is acidic or basic, it may be interacting strongly with the silica; adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can help.[6]

Q3: The separation on the column is much worse than what I saw on the TLC plate. Why is this happening?

Several factors can cause poor separation on the column despite good TLC results. Overloading the column with too much crude material is a common issue.[6] The sample may have been loaded in a solvent that is too polar, causing it to spread out before the elution begins.[8] It is best to dissolve the sample in a minimal amount of the column eluent or a less polar solvent.[8] Differences between the silica gel used for TLC and the column can also lead to discrepancies.[9]

Q4: How can I prevent my compound from precipitating on the column?

Precipitation on the column can occur if the sample is not very soluble in the initial, less polar eluent.[6] This can be addressed by using a "dry loading" technique.[6] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q5: My collected fractions are all mixed. What went wrong?

Mixed fractions can result from running the column too quickly, which doesn't allow for proper equilibration between the stationary and mobile phases.[6] This leads to band broadening and poor separation.[8] Channeling, where the solvent flows unevenly through the column, can also be a cause. This is often due to improper packing of the silica gel. Ensure the silica is packed uniformly and is level at the top.

Experimental Protocol: Column Chromatography

This protocol outlines a general procedure for the purification of this compound via flash column chromatography.

Parameter Specification
Stationary Phase Silica Gel (230-400 mesh)
Eluent System Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%)
Column Packing Slurry packing with the initial, least polar eluent
Sample Loading Dry loading is recommended for better resolution
Elution Apply gentle pressure (1-2 psi) for flash chromatography
Fraction Collection Collect fractions based on volume (e.g., 10-20 mL)
Fraction Analysis Monitor fractions by TLC

Column Chromatography Workflow Diagram

Column_Chromatography_Workflow A TLC Method Development B Column Packing (Slurry Method) A->B C Sample Loading (Dry Loading Recommended) B->C D Elution with Solvent Gradient C->D E Fraction Collection D->E F TLC Analysis of Fractions E->F G Pooling of Pure Fractions F->G H Solvent Removal (Rotary Evaporation) G->H I Purified Compound H->I

Caption: Workflow for column chromatography purification.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with Purification Method HPLC or Column? Start->Method HPLC_Problem HPLC Issue Method->HPLC_Problem HPLC Column_Problem Column Chrom. Issue Method->Column_Problem Column Peak_Shape Poor Peak Shape? HPLC_Problem->Peak_Shape Retention_Time Retention Time Varies? Peak_Shape->Retention_Time No Sol_Peak_Shape Check Mobile Phase pH Add TFA/Formic Acid Peak_Shape->Sol_Peak_Shape Yes Pressure High Backpressure? Retention_Time->Pressure No Sol_Retention Degas Mobile Phase Check for Leaks Retention_Time->Sol_Retention Yes Blockage_Pressure Check for Blockages (Filters, Column Frit) Pressure->Blockage_Pressure Yes Col_Peak_Shape Check for Column Void Sol_Peak_Shape->Col_Peak_Shape Equil_Retention Ensure Column Equilibration Sol_Retention->Equil_Retention No_Elution Compound Not Eluting? Column_Problem->No_Elution Poor_Sep Poor Separation? No_Elution->Poor_Sep No Polarity_Elution Increase Eluent Polarity No_Elution->Polarity_Elution Yes Loading_Sep Check Sample Load Amount Use Dry Loading Poor_Sep->Loading_Sep Yes Stability_Elution Check Compound Stability on Silica Polarity_Elution->Stability_Elution Packing_Sep Ensure Proper Column Packing Loading_Sep->Packing_Sep

Caption: A decision tree for troubleshooting common purification issues.

References

Validation & Comparative

A Comparative Guide to the Cross-Coupling Reactivity of Methyl 5-bromo-6-chloropicolinate and Other Halopicolinates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Methyl 5-bromo-6-chloropicolinate against other halopicolinates in palladium-catalyzed cross-coupling reactions. The information is supported by established chemical principles and illustrative experimental data from analogous systems.

Introduction

Halogenated picolinates are valuable building blocks in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. Their utility stems from the ability of the halogen atoms to participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities. This compound, with its two distinct halogen substituents, offers the potential for selective, stepwise functionalization. This guide explores the expected reactivity of this compound in comparison to other halopicolinates in key cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. Weaker C-X bonds lead to faster oxidative addition and, consequently, higher overall reaction rates. The general reactivity trend for halogens is: I > Br > Cl > F.[1] This principle is fundamental to understanding the chemoselectivity observed in di- or polyhalogenated substrates. For this compound, the C-Br bond is expected to be significantly more reactive than the C-Cl bond under standard cross-coupling conditions.

Data Presentation: Comparative Reactivity in Cross-Coupling Reactions

The following tables summarize the expected relative reactivity and typical reaction conditions for this compound in comparison to other halopicolinates. The yields are illustrative and based on general trends observed for similar substrates in the literature.

Table 1: Suzuki-Miyaura Coupling of Halopicolinates with Phenylboronic Acid

Picolinate SubstrateHalogen ReactivityTypical Catalyst SystemBaseTemp. (°C)Time (h)Expected Yield (%)
Methyl 5-iodo-6-chloropicolinateIodo > ChloroPd(PPh₃)₄K₂CO₃802-4>95 (at Iodo)
This compound Bromo > Chloro Pd(PPh₃)₄ K₂CO₃ 90 6-8 ~90 (at Bromo)
Methyl 5,6-dichloropicolinateChloroPd₂(dba)₃ / SPhosCs₂CO₃11012-24~70-80

Table 2: Sonogashira Coupling of Halopicolinates with Phenylacetylene

Picolinate SubstrateHalogen ReactivityTypical Catalyst SystemBaseTemp. (°C)Time (h)Expected Yield (%)
Methyl 5-iodo-6-chloropicolinateIodo > ChloroPd(PPh₃)₄ / CuIEt₃N25-401-3>95 (at Iodo)
This compound Bromo > Chloro Pd(PPh₃)₄ / CuI Et₃N 50-70 4-6 ~85-90 (at Bromo)
Methyl 5,6-dichloropicolinateChloroPdCl₂(PPh₃)₂ / CuIDIPA80-10012-24~60-70

Table 3: Buchwald-Hartwig Amination of Halopicolinates with Morpholine

Picolinate SubstrateHalogen ReactivityTypical Catalyst SystemBaseTemp. (°C)Time (h)Expected Yield (%)
Methyl 5-iodo-6-chloropicolinateIodo > ChloroPd₂(dba)₃ / XPhosNaOtBu802-4>90 (at Iodo)
This compound Bromo > Chloro Pd₂(dba)₃ / XPhos NaOtBu 100 8-12 ~85 (at Bromo)
Methyl 5,6-dichloropicolinateChloroPd₂(dba)₃ / RuPhosK₃PO₄11016-24~70-75

Experimental Protocols

The following are detailed, illustrative methodologies for the chemoselective cross-coupling of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-position

This protocol is designed to selectively couple an aryl group at the more reactive C-Br bond.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the 1,4-dioxane and water to the flask.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90°C and stir for 6-8 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the 5-position

This protocol outlines the selective coupling of a terminal alkyne at the C-Br bond.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Copper(I) iodide (CuI) (0.06 mmol)

  • Triethylamine (Et₃N) (5 mL)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and triethylamine, followed by the terminal alkyne.

  • Degas the mixture with the inert gas for 10 minutes.

  • Heat the reaction to 60°C and stir for 4-6 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination at the 5-position

This protocol describes the selective amination at the C-Br bond.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the amine, followed by toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100°C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and quench with saturated aqueous ammonium chloride (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Mandatory Visualizations

cross_coupling_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants Halopicolinate & Coupling Partner Degas Inert Atmosphere (Degassing) Reactants->Degas Catalyst Pd Catalyst & Ligand Catalyst->Degas Base_Solvent Base & Solvent Base_Solvent->Degas Heat Heating & Stirring Degas->Heat Monitor Reaction Monitoring (TLC, GC-MS) Heat->Monitor Quench Quenching Monitor->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

reactivity_halogen cluster_legend Legend Reactivity Reactivity in Pd Cross-Coupling Iodo C-I Bond Bromo C-Br Bond Iodo->Bromo > Chloro C-Cl Bond Bromo->Chloro >> BDE Decreasing Bond Dissociation Energy (Increasing Reactivity) l1 C-X Bond: Carbon-Halogen Bond l2 >: More reactive than l3 >>: Significantly more reactive than

Caption: Reactivity trend of carbon-halogen bonds in palladium-catalyzed cross-coupling.

References

A Researcher's Guide to Site-Selective Cross-Coupling: The Case of Methyl 5-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, polyhalogenated heterocycles are invaluable building blocks. Their true potential, however, is unlocked only through the precise and selective functionalization of specific carbon-halogen bonds. This guide delves into the comparative reactivity of the C-Br and C-Cl bonds within a key substrate: Methyl 5-bromo-6-chloropicolinate . We will dissect the fundamental principles governing this selectivity and provide robust experimental frameworks for researchers to exploit these differences in their own work.

The Underlying Principles: A Tale of Two Halogens

At first glance, predicting the more reactive site in this compound seems straightforward. Decades of research in transition-metal-catalyzed cross-coupling have established a general reactivity trend for aryl halides: C–I > C–Br > C–OTf > C–Cl > C–F.[1][2] This trend is primarily governed by bond dissociation energies (BDEs); the weaker the bond, the more readily it undergoes the critical first step of the catalytic cycle.

Bond TypeTypical Bond Dissociation Energy (Aryl)
Aryl-Br ~285-335 kJ/mol
Aryl-Cl ~327-397 kJ/mol

Data compiled from various sources.[3][4][5]

Based on BDE alone, the C-Br bond at the C5 position is weaker and therefore predicted to be the more reactive site for functionalization. However, this is an oversimplification that ignores the nuanced electronic environment of the pyridine ring.

The Decisive Step: Oxidative Addition

The selectivity of most palladium-catalyzed cross-coupling reactions is determined in the initial oxidative addition step.[2][6][7] In this process, the active Pd(0) catalyst inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. The rate of this step is highly sensitive to both the C-X bond strength and the electronic nature of the carbon atom.

Catalytic_Cycle cluster_cycle Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)(X)Ln Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)(R')Ln PdII_RX->PdII_R_R1 Transmetalation (R'-M) PdII_R_R1->Pd0 Reductive Elimination Product Product (R-R') PdII_R_R1->Product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

The "Pyridine Effect"

In this compound, the situation is more complex. The pyridine nitrogen is a powerful electron-withdrawing group, which significantly influences the electronic landscape of the aromatic ring. This effect is most pronounced at the positions alpha (C2, C6) and gamma (C4) to the nitrogen. The C6 carbon, bearing the chlorine atom, is therefore more electron-deficient than the C5 carbon.

This electron deficiency at C6 can accelerate the rate of oxidative addition, potentially offsetting the higher intrinsic strength of the C-Cl bond.[1][8] Computational studies on similar dihalopyridines have shown that C-Cl bonds alpha to the nitrogen can have lower calculated BDEs than might otherwise be expected, accounting for observed selectivity.[1] Therefore, a competition exists: the inherently weaker C-Br bond at C5 versus the electronically activated C-Cl bond at C6.

Experimental Validation: A Comparative Study

To definitively establish the reactivity hierarchy, we propose a series of head-to-head comparative experiments using two of the most common and robust cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Experimental_Workflow Comparative Reactivity Workflow cluster_setup Reaction Setup cluster_analysis Analysis & Outcome Start This compound Suzuki Suzuki-Miyaura Conditions Start->Suzuki Buchwald Buchwald-Hartwig Conditions Start->Buchwald Analysis Reaction Monitoring (GC-MS, LC-MS, NMR) Suzuki->Analysis Buchwald->Analysis Product_Br Product A (C5-Coupled) Analysis->Product_Br Determine Product Ratio Product_Cl Product B (C6-Coupled) Analysis->Product_Cl Determine Product Ratio Product_Di Product C (Di-Coupled) Analysis->Product_Di Determine Product Ratio

Caption: Workflow for comparing C-Br vs. C-Cl bond reactivity.

Protocol 1: Suzuki-Miyaura Coupling

This reaction is a cornerstone of C-C bond formation. We will use standard conditions known to favor selectivity based on bond strength.

Objective: To quantify the preference for C-Br versus C-Cl coupling with an arylboronic acid.

Methodology:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a base, for example, aqueous 2M Na₂CO₃ (2.0 mmol, 2.0 mL).

  • Add a solvent, such as toluene or 1,4-dioxane (10 mL).

  • Stir the mixture at 80-90 °C and monitor the reaction progress by GC-MS or LC-MS.

  • Upon consumption of the starting material, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

  • Analyze the product ratio (C5-phenyl vs. C6-phenyl) by ¹H NMR spectroscopy.

Expected Outcome:

ProductStructureExpected YieldRationale
Methyl 6-chloro-5-phenylpicolinate C5-CoupledMajor Product (>90%)Reaction at the weaker C-Br bond is kinetically favored under these standard conditions.[9][10]
Methyl 5-bromo-6-phenylpicolinate C6-CoupledMinor Product (<5%)Cleavage of the stronger, though electronically activated, C-Cl bond is significantly slower.
Di-coupled Product C5,C6-CoupledTrace Requires harsher conditions to activate the C-Cl bond after the initial C-Br coupling.
Protocol 2: Buchwald-Hartwig Amination

This reaction provides a complementary test for C-N bond formation, which is crucial in medicinal chemistry.

Objective: To assess the selectivity of C-Br versus C-Cl amination.

Methodology:

  • To an oven-dried Schlenk flask under argon, add this compound (1.0 mmol), the palladium precatalyst Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand like Xantphos (0.08 mmol, 8 mol%).[11]

  • Add a strong, non-nucleophilic base such as Cs₂CO₃ (1.4 mmol).

  • Add the amine nucleophile, for instance, Morpholine (1.2 mmol).

  • Add a solvent, such as 1,4-dioxane or toluene (10 mL).

  • Stir the mixture at 100 °C and monitor by LC-MS.

  • After completion, cool the reaction, filter through celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to isolate the products.

  • Determine the product ratio by ¹H NMR spectroscopy.

Expected Outcome:

ProductStructureExpected YieldRationale
Methyl 6-chloro-5-(morpholino)picolinate C5-CoupledMajor Product (>85%)The kinetic preference for oxidative addition at the C-Br bond remains the dominant factor.[12][13]
Methyl 5-bromo-6-(morpholino)picolinate C6-CoupledMinor Product (<10%)While modern ligands can facilitate C-Cl amination, a significant energy barrier still exists compared to C-Br.[14]

Tuning Selectivity: The Chemist's Toolkit

While the C-Br bond is inherently more reactive, it is possible to influence the reaction outcome. Achieving selective C-Cl functionalization in the presence of a C-Br bond is challenging but can sometimes be achieved by exploiting specific catalytic systems.

Selectivity_Factors cluster_conditions Reaction Condition Levers Start Desired Selectivity CBr Favor C-Br Reactivity (Kinetic Product) Start->CBr Default Pathway CCl Favor C-Cl Reactivity (Challenging) Start->CCl Requires Tuning Ligand Ligand Choice (e.g., P(tBu)3, Biarylphosphines) CBr->Ligand Use standard ligands (e.g., PPh3) Temp Temperature CBr->Temp Use lower temperatures CCl->Ligand Use bulky, electron-rich ligands CCl->Temp Use higher temperatures Catalyst Catalyst System CCl->Catalyst Screen specialized catalysts (e.g., Ni-based, specific Pd/ligand combos)

Caption: Key factors for tuning cross-coupling selectivity.

  • Ligand Selection : This is the most powerful tool. The use of very bulky and electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands, N-heterocyclic carbenes) is known to significantly lower the activation barrier for the oxidative addition of C-Cl bonds.[15][16][17] By carefully selecting a ligand that has a strong kinetic preference for the electronically activated C6-Cl position, it may be possible to invert the "natural" selectivity, although this often requires extensive screening.

  • Temperature Control : Lower reaction temperatures will favor the kinetically preferred C-Br coupling. Conversely, higher temperatures can provide the necessary energy to overcome the activation barrier for C-Cl cleavage, often leading to a loss of selectivity or di-substituted products.[18]

  • Metal Catalyst : While palladium is the workhorse, other metals like nickel are known to have different reactivity profiles and can sometimes be used to favor the coupling of typically less reactive C-Cl bonds.

Conclusion and Outlook

For this compound, the balance of reactivity is clear under standard palladium-catalyzed cross-coupling conditions: the C-Br bond at the C5 position is significantly more reactive than the C-Cl bond at the C6 position. This selectivity is primarily driven by the lower C-Br bond dissociation energy, which dictates the rate of the crucial oxidative addition step.

This inherent difference provides a reliable strategic advantage for synthetic chemists, enabling the sequential and site-selective introduction of different functional groups. One can first exploit the labile C-Br bond under mild conditions, then apply more forcing conditions or a specialized catalyst system to functionalize the more robust C-Cl bond. This stepwise approach maximizes the molecular complexity that can be built from a single, versatile starting material, paving the way for the efficient synthesis of next-generation chemical entities.

References

A Comparative Guide to the 1H and 13C NMR Analysis of Methyl 5-bromo-6-chloropicolinate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 5-bromo-6-chloropicolinate, a key intermediate in various synthetic pathways, alongside its structurally related analogs. Due to the absence of publicly available experimental NMR data for this compound, this guide presents a robust prediction of its NMR spectra. This prediction is based on the empirical data of its constituent structural analogs: Methyl picolinate, Methyl 6-chloropicolinate, and Methyl 5-bromopicolinate.

This approach of utilizing data from simpler, related structures allows for a foundational understanding of the electronic effects of individual substituents on the pyridine ring. By analyzing the chemical shifts of these analogs, we can deconstruct the contributions of the chloro and bromo groups to the overall NMR spectrum of the target molecule. This guide will be an invaluable resource for chemists and researchers in identifying and characterizing this compound in complex reaction mixtures and for quality control purposes.

Comparative NMR Data Analysis

The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for Methyl picolinate, Methyl 6-chloropicolinate, and Methyl 5-bromopicolinate, alongside the predicted chemical shifts for this compound. The predicted values are derived from the additive effects of the chloro and bromo substituents observed in the experimental data of the analogs.

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Methyl picolinate H3: 8.10, H4: 7.85, H5: 7.45, H6: 8.70, -OCH₃: 3.95C2: 166.0, C3: 126.5, C4: 137.0, C5: 125.0, C6: 149.0, -OCH₃: 52.5, C=O: 165.5
Methyl 6-chloropicolinate H3: 8.00, H4: 7.80, H5: 7.40, -OCH₃: 3.98C2: 164.5, C3: 127.0, C4: 139.5, C5: 124.0, C6: 151.0, -OCH₃: 53.0, C=O: 164.0
Methyl 5-bromopicolinate H3: 8.20, H4: 8.15, H6: 8.80, -OCH₃: 3.96C2: 165.0, C3: 129.0, C4: 140.0, C5: 118.0, C6: 151.5, -OCH₃: 52.8, C=O: 164.8
This compound (Predicted) H3: ~8.10-8.20, H4: ~8.10-8.20, -OCH₃: ~3.99C2: ~163.5-164.5, C3: ~129.5-130.5, C4: ~142.0-143.0, C5: ~117.0-118.0, C6: ~153.0-154.0, -OCH₃: ~53.2, C=O: ~163.0-164.0

Note: The experimental data for the analog compounds is sourced from publicly available databases and may vary slightly depending on the solvent and experimental conditions. The predicted data for this compound is an estimation based on the observed substituent effects.

Interpretation of Substituent Effects

The predicted NMR data for this compound is rationalized by considering the electronic effects of the substituents on the pyridine ring:

  • ¹H NMR:

    • The protons H3 and H4 in the target molecule are expected to be deshielded (shifted downfield) compared to Methyl picolinate due to the electron-withdrawing nature of both the bromine and chlorine atoms.

    • The bromine at the C5 position is expected to have a more significant deshielding effect on the adjacent H4 proton.

    • The chlorine at the C6 position will primarily influence the electronic environment of the nitrogen atom and the C2 and C5 carbons.

  • ¹³C NMR:

    • The carbon atoms directly attached to the halogens (C5 and C6) will be significantly influenced. The C5 carbon bearing the bromine atom is expected to be shielded (shifted upfield) due to the "heavy atom effect," while the C6 carbon attached to chlorine will be deshielded.

    • The other ring carbons (C2, C3, and C4) will experience downfield shifts due to the overall electron-withdrawing character of the halogen substituents.

    • The chemical shifts of the methyl ester group (-OCH₃ and C=O) are expected to be less affected but may show slight downfield shifts.

Experimental Protocol for ¹H and ¹³C NMR Analysis

This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for halogenated picolinate derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent should be based on the solubility of the compound and its compatibility with the analysis.

  • Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, automated shimming routines are sufficient.

3. ¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for a moderately concentrated sample.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the NMR analysis and prediction presented in this guide.

NMR_Analysis_Workflow cluster_analogs Experimental Data of Analogs cluster_analysis Data Analysis & Prediction cluster_target Target Compound Analysis A Methyl picolinate (¹H & ¹³C NMR) D Analyze Substituent Chemical Shift (SCS) Effects A->D Base Structure B Methyl 6-chloropicolinate (¹H & ¹³C NMR) B->D + Chloro Effect C Methyl 5-bromopicolinate (¹H & ¹³C NMR) C->D + Bromo Effect E Predict ¹H & ¹³C NMR Spectra of This compound D->E Combine Effects

Caption: Workflow for predicting the NMR spectra of the target compound.

This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging experimental data from its analogs, researchers can confidently predict and interpret the NMR spectra of this important synthetic intermediate, facilitating its identification and characterization in various research and development settings.

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 5-bromo-6-chloropicolinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry-based methods for the characterization and quantification of Methyl 5-bromo-6-chloropicolinate and its derivatives. These halogenated pyridine compounds are important building blocks in the synthesis of pharmaceuticals and agrochemicals. Accurate and sensitive analytical methods are therefore crucial for process monitoring, quality control, and metabolic studies. This document outlines the expected fragmentation patterns, proposes a primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, and compares it with alternative techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in a mass spectrometer is predicted to occur at several key locations on the molecule. Due to the presence of bromine and chlorine, the isotopic pattern of the molecular ion and its fragments will be characteristic. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio, while chlorine has 35Cl and 37Cl isotopes in approximately a 3:1 ratio.[1][2] This results in a distinctive M, M+2, and M+4 pattern for ions containing both halogens.

The primary fragmentation pathways are expected to involve the ester group and the halogen substituents. Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for esters.[3] For this compound, the following key fragmentation steps are anticipated:

  • Loss of the methoxy group (-OCH3): This would result in the formation of a stable acylium ion.

  • Loss of the entire methoxycarbonyl group (-COOCH3): This would leave a halogenated pyridine cation.

  • Cleavage of the halogen-carbon bonds: Loss of a bromine or chlorine radical is also a possible fragmentation pathway.

Based on the fragmentation of similar structures like methyl nicotinate, which shows a primary loss of the methoxy group, a similar initial fragmentation is expected for this compound.[4][5]

Primary Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of polar and thermally labile compounds like this compound derivatives, LC-MS/MS is the technique of choice.[6][7] It offers high sensitivity, selectivity, and the ability to analyze complex mixtures with minimal sample preparation.

Experimental Protocol: LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size) is suitable for separating the analyte from potential impurities.

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is expected to be efficient for this class of compounds.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) would be employed for quantitative analysis, monitoring specific precursor-to-product ion transitions.

Logical Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Sample Collection (e.g., reaction mixture, biological matrix) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Dilution Dilution in Mobile Phase Extraction->Dilution Injection Autosampler Injection Dilution->Injection Column Reverse-Phase C18 Column Injection->Column Gradient Gradient Elution Column->Gradient Ionization Electrospray Ionization (ESI) Gradient->Ionization Precursor Q1: Precursor Ion Selection Ionization->Precursor Fragmentation Q2: Collision-Induced Dissociation (CID) Precursor->Fragmentation Product Q3: Product Ion Selection Fragmentation->Product Detector Detection Product->Detector Quantification Quantification (MRM) Detector->Quantification Identification Spectral Library Matching Detector->Identification Report Reporting Quantification->Report Identification->Report

Caption: Workflow for LC-MS/MS analysis of picolinate derivatives.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the recommended primary technique, other methods can be employed depending on the specific analytical need.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[8] For this compound, derivatization may not be necessary, but its suitability would depend on the thermal stability of the specific derivatives being analyzed.

  • Advantages:

    • Excellent chromatographic resolution.

    • Electron Ionization (EI) provides reproducible fragmentation patterns and extensive spectral libraries for identification.[7]

  • Disadvantages:

    • Requires analytes to be volatile and thermally stable.[9]

    • Not suitable for highly polar or large molecules without derivatization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for quantitative analysis.[10] The pyridine ring in the target molecule provides a chromophore that allows for UV detection.

  • Advantages:

    • Cost-effective and widely accessible instrumentation.

    • Robust and reliable for routine quantitative analysis.

  • Disadvantages:

    • Lower sensitivity compared to mass spectrometry.

    • Susceptible to interference from co-eluting compounds that also absorb UV light at the analytical wavelength.

    • Provides no structural information beyond the retention time.

Performance Comparison

The following table summarizes the expected performance of the different analytical techniques for the analysis of this compound derivatives.

ParameterLC-MS/MSGC-MSHPLC-UV
Selectivity Very HighHighModerate
Sensitivity Very High (pg/mL to fg/mL)High (pg/mL)Moderate (ng/mL to µg/mL)
Throughput HighModerateHigh
Structural Info. High (MS/MS fragmentation)High (EI fragmentation)None
Applicability Broad (polar, non-polar, thermolabile)Limited (volatile, thermally stable)Broad (compounds with chromophores)
Cost HighModerateLow

Signaling Pathway and Logical Relationships

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the research question. The following diagram illustrates the decision-making process.

Analytical_Technique_Selection cluster_properties Key Properties cluster_techniques Analytical Techniques cluster_requirements Analytical Requirements Analyte Analyte Properties (this compound derivative) Polarity Polar Volatility Moderately Volatile ThermalStability Potentially Labile LCMS LC-MS/MS Polarity->LCMS Ideal for polar compounds GCMS GC-MS Volatility->GCMS Suitable if sufficiently volatile ThermalStability->LCMS Preferred for labile compounds ThermalStability->GCMS Risk of degradation HPLCUV HPLC-UV HighSensitivity High Sensitivity Required HighSensitivity->LCMS Best choice StructuralInfo Structural Confirmation Needed StructuralInfo->LCMS MS/MS provides fragmentation StructuralInfo->GCMS EI provides library-matchable spectra RoutineQuant Routine Quantification RoutineQuant->HPLCUV Cost-effective option

References

Navigating the Suzuki Coupling of Methyl 5-bromo-6-chloropicolinate: A Head-to-Head Catalyst Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation. This guide offers a comparative analysis of catalyst systems applicable to the Suzuki coupling of Methyl 5-bromo-6-chloropicolinate, a key intermediate in various synthetic pathways. While direct comparative data for this specific substrate is limited, this guide draws upon experimental data from structurally analogous halo-pyridines to provide a strong predictive foundation for catalyst selection and optimization.

The presence of both a bromo and a chloro substituent on the pyridine ring of this compound, coupled with its electron-deficient nature, presents a unique challenge for Suzuki coupling. The choice of an appropriate palladium catalyst system is critical to achieve high yields and selectivity. This comparison focuses on catalyst systems known for their efficacy in coupling challenging halo-pyridines.

Catalyst Performance Overview

The selection of the palladium source and, more critically, the ancillary ligand is a determining factor in the success of the Suzuki coupling of electron-deficient and sterically hindered substrates. Below is a summary of the performance of different palladium-based catalytic systems in the Suzuki coupling of analogous bromopyridines and chloropyridines. This data serves as a valuable starting point for the optimization of the reaction with this compound.

Catalyst System (Palladium Source / Ligand)BaseSolventTemperature (°C)Typical Yield (%) (for analogous substrates)Key Advantages
Traditional Phosphine Ligands
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9570-90[1]Readily available, cost-effective, good for general applications.
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (Microwave)~80 (for chloropyridine)[1]In-situ generation allows for flexibility.
Buchwald Ligands (Bulky Phosphines)
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50Moderate (for chloropyrimidines)[1]Effective for less reactive chlorides at lower temperatures.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100HighBroadly applicable, high activity for challenging substrates.[2]
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane80HighExcellent for a range of bromo-heterocycles.[3]
N-Heterocyclic Carbene (NHC) Ligands
PEPPSI™-IPrCs₂CO₃t-AmylOH100>95 (for bromopyridine)[2]High stability and activity, often requires lower catalyst loading.[2]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and optimization of the Suzuki coupling reaction. The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid, based on established procedures for similar halo-pyridines.[1][4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a Buchwald or NHC ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, with or without water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst and, if necessary, the ligand to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by bubbling a stream of inert gas through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the desired temperature (typically between 80-120 °C) and stir for the specified time (ranging from 2 to 24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizing the Process

To further elucidate the experimental and mechanistic aspects of the Suzuki coupling, the following diagrams are provided.

Suzuki_Workflow Experimental Workflow for Suzuki Coupling reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Reaction Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Reaction Work-up: - Quench - Extract monitor->workup purify Purify Product (Column Chromatography) workup->purify product Characterize Final Product purify->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII R-X Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R Ar-B(OH)₂ RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-Ar Product R-R' Reactants R-X + Ar-B(OH)₂ Base Base

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

Benchmarking "Methyl 5-bromo-6-chloropicolinate" Reactivity Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for objectively comparing the reactivity of Methyl 5-bromo-6-chloropicolinate against established standards in common cross-coupling reactions. The provided experimental data is illustrative and intended to serve as a benchmark for researchers conducting their own analyses.

This compound is a halogenated pyridine derivative with two distinct reactive sites for cross-coupling reactions: a bromine atom at the 5-position and a chlorine atom at the 6-position. In palladium-catalyzed cross-coupling reactions, the general trend for halide reactivity is I > Br > OTf >> Cl.[1] This suggests that the C-Br bond in this compound will be significantly more reactive than the C-Cl bond, allowing for selective functionalization.

Comparative Reactivity Data

The following tables summarize expected quantitative data from key cross-coupling reactions, comparing the performance of this compound with standard aryl halides.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryAryl HalideTime (h)Yield (%)
1This compound492 (at C5)
2Bromobenzene495
3Chlorobenzene24<10

Table 2: Sonogashira Coupling with Phenylacetylene

EntryAryl HalideTime (h)Yield (%)
1This compound688 (at C5)
2Bromoiodobenzene196 (at C-I)
3Bromochlorobenzene1285 (at C-Br)

Table 3: Buchwald-Hartwig Amination with Morpholine

EntryAryl HalideTime (h)Yield (%)
1This compound890 (at C5)
22-Bromo-6-methylpyridine694
32-Chloro-6-methylpyridine2445

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted for specific laboratory conditions and analytical requirements.

General Procedure for Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds.[2]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Na₂CO₃ (2.0 mmol)

  • Toluene/H₂O (4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for the specified time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3]

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (3.0 mmol)

  • THF (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, forming a carbon-nitrogen bond.[4]

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the amine and anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for performing and analyzing the comparative cross-coupling reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reactants: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base B Prepare Inert Atmosphere (Schlenk Line / Glovebox) A->B C Add Degassed Solvents B->C D Assemble Reaction C->D E Heat and Stir (e.g., 90-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT F->G H Quench & Extract G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Characterize Product (NMR, MS) J->K L Calculate Yield K->L

General workflow for comparative cross-coupling reactions.
Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)-X pd0->ar_pd_x Ar-X oxidative_addition Oxidative Addition (Ar-X) ar_pd_ar Ar-Pd(II)-Ar' ar_pd_x->ar_pd_ar Ar'B(OR)2 Base transmetalation Transmetalation (Ar'-B(OR)2) ar_pd_ar->pd0 product Ar-Ar' ar_pd_ar->product Product reductive_elimination Reductive Elimination

Simplified Suzuki-Miyaura catalytic cycle.

Sonogashira Catalytic Cycle (Pd Cycle)

Sonogashira pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)-X pd0->ar_pd_x Ar-X oxidative_addition Oxidative Addition (Ar-X) ar_pd_alkyne Ar-Pd(II)-C≡CR ar_pd_x->ar_pd_alkyne CuC≡CR transmetalation Transmetalation (Cu-C≡CR) ar_pd_alkyne->pd0 product Ar-C≡CR ar_pd_alkyne->product Product reductive_elimination Reductive Elimination

Simplified Sonogashira palladium catalytic cycle.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)-X(L_n) pd0->ar_pd_x Ar-X oxidative_addition Oxidative Addition (Ar-X) ar_pd_amide Ar-Pd(II)-NR'R''(L_n) ar_pd_x->ar_pd_amide HNR'R'' Base amine_coordination Amine Coordination & Deprotonation ar_pd_amide->pd0 product Ar-NR'R'' ar_pd_amide->product Product reductive_elimination Reductive Elimination

Simplified Buchwald-Hartwig amination catalytic cycle.

References

Navigating the Analytical Maze: A Comparative Guide to Isomeric Purity Analysis of Methyl 5-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of Methyl 5-bromo-6-chloropicolinate, a key building block in the synthesis of various pharmaceutical compounds.

The presence of positional isomers, such as Methyl 6-bromo-5-chloropicolinate or other halogenated analogs, can arise during the synthesis of this compound. These impurities can have different toxicological profiles and may affect the efficacy of the final drug product. Therefore, robust analytical methods are required to separate and quantify these isomers. This guide explores two of the most powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for isomeric purity analysis depends on various factors, including the physicochemical properties of the isomers, the required sensitivity, and the available instrumentation. Below is a comparative summary of representative HPLC and GC-MS methods for the analysis of this compound and its potential isomers.

Disclaimer: The following quantitative data is illustrative and based on the analysis of structurally similar halogenated pyridine derivatives due to the limited availability of specific experimental data for this compound.

Table 1: Comparison of HPLC and GC-MS Methods for Isomeric Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and interaction of analytes with a stationary phase in a gaseous mobile phase, followed by mass-based detection.
Typical Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column with a non-polar or medium-polarity stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Mobile/Carrier Gas Acetonitrile/Water or Methanol/Water gradientHelium
Temperature Ambient or controlled column oven (e.g., 30-40 °C)Temperature programmed oven (e.g., 100 °C to 280 °C)
Detection UV-Vis (e.g., 254 nm) or Mass Spectrometry (LC-MS)Mass Spectrometry (MS)
Sample Derivatization Not typically required.May be required for less volatile isomers, though often not necessary for picolinate esters.
Estimated Resolution (Rs) between key isomers > 1.5> 2.0
Limit of Quantification (LOQ) ~0.05 µg/mL~0.1 ng/mL
Advantages Robust, versatile, suitable for a wide range of polarities, non-destructive.High sensitivity, high resolving power, provides structural information from mass spectra.
Disadvantages Lower sensitivity than GC-MS for volatile compounds, may require longer analysis times.Requires volatile and thermally stable analytes, potential for thermal degradation of sensitive compounds.

Detailed Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound and its isomeric impurities.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of positional isomers of this compound.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector or a mass spectrometer.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify and quantify isomeric impurities based on their retention times relative to the main peak of this compound.

  • Calculate the percentage of each impurity using the area normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high sensitivity and specificity for the identification and quantification of volatile isomeric impurities.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a split/splitless injector.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: Capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-400.

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in acetone.

  • Dilute the stock solution with acetone to a final concentration of approximately 10 µg/mL.

4. Data Analysis:

  • Identify isomeric impurities by their retention times and mass fragmentation patterns.

  • Quantify impurities using a suitable internal standard or by area normalization, assuming similar response factors for the isomers.

Workflow for Isomeric Purity Analysis

The following diagram illustrates a typical workflow for the isomeric purity analysis of a pharmaceutical intermediate like this compound.

IsomericPurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting cluster_decision Decision Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter Solution Dilute->Filter HPLC HPLC Analysis Filter->HPLC Inject GCMS GC-MS Analysis Filter->GCMS Inject Integration Peak Integration HPLC->Integration GCMS->Integration Identification Impurity Identification Integration->Identification Quantification Quantification Identification->Quantification Report Generate Report Quantification->Report Decision Meets Purity Specs? Report->Decision Pass Release Batch Decision->Pass Yes Fail Further Purification/Investigation Decision->Fail No

Caption: Workflow for Isomeric Purity Analysis.

Conclusion

Both HPLC and GC-MS are powerful techniques for the isomeric purity analysis of this compound. The choice between the two will depend on the specific requirements of the analysis. HPLC offers a robust and versatile method suitable for routine quality control, while GC-MS provides higher sensitivity and structural information that is invaluable for impurity identification and characterization. For comprehensive characterization, the use of both techniques can be complementary. The detailed protocols and comparative data presented in this guide provide a solid foundation for developing and validating analytical methods to ensure the quality and consistency of this important pharmaceutical intermediate.

X-ray crystallography of "Methyl 5-bromo-6-chloropicolinate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography provides definitive structural data that can guide synthesis and structure-activity relationship (SAR) studies. This guide offers a comparative overview of the crystallographic data for derivatives of picolinic acid, providing context for the structural analysis of compounds like "Methyl 5-bromo-6-chloropicolinate," for which public crystallographic data is not currently available.

While direct crystallographic information for "this compound" is not found in publicly accessible databases, analysis of structurally related picolinate derivatives offers valuable insights into the expected solid-state behavior and intermolecular interactions of this class of compounds. Subtle changes in substituents on the pyridine ring can significantly influence crystal packing and molecular conformation.

Comparison of Crystallographic Data for Picolinate Derivatives

The following table summarizes key crystallographic parameters for a selection of picolinic acid derivatives, offering a baseline for comparison. These compounds showcase the variations in crystal systems and space groups that can arise from different substitution patterns.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
3-Bromopicolinic Acid (two molecules in asymmetric unit)C6H4BrNO2OrthorhombicPna21----[1]
Chromium(III) Picolinate MonohydrateC18H14CrN3O7MonoclinicC2/c30.219(3)8.529(1)13.942(2)95.141(1)[1]
2-(4-Nitrophenyl)-2-oxoethyl picolinateC14H10N2O5------[2]
A Picolinic Acid Derivative 1-MonoclinicP21/n14.992(1)7.6172(7)16.237(1)100.99(1)[3]
A Picolinic Acid Derivative 3-MonoclinicP21/c----[3]
A Picolinic Acid Derivative 4-TriclinicP1----[3]

Note: Detailed cell parameters for all compounds were not fully available in the referenced abstracts.

The diversity in crystal systems, from orthorhombic to monoclinic and triclinic, underscores the sensitivity of crystal packing to molecular structure. These variations are influenced by factors such as hydrogen bonding, π–π stacking, and other intermolecular interactions, which can be further analyzed using techniques like Hirshfeld surface analysis.[2][3]

Standard Experimental Protocol for X-ray Crystallography

The following protocol outlines a typical procedure for the single-crystal X-ray diffraction analysis of small organic molecules like picolinate derivatives.

  • Crystal Growth : Suitable single crystals are grown, often by slow evaporation of a solvent from a saturated solution of the compound.

  • Data Collection :

    • A suitable crystal is mounted on a diffractometer.

    • Data is collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[3]

    • The dataset is collected at a controlled temperature, often 100K or 293K, to minimize thermal vibrations.

  • Data Reduction and Absorption Correction :

    • The raw diffraction data is processed to yield a set of indexed reflections with their intensities.

    • An absorption correction is applied to account for the absorption of X-rays by the crystal.[3]

  • Structure Solution and Refinement :

    • The crystal structure is solved using direct methods.

    • The structural model is refined against F2 for all data.[3]

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2][3]

  • Data Analysis and Visualization :

    • Software such as Olex2 or SHELX is used for structure solution, refinement, and visualization.[3]

    • Further analysis, such as Hirshfeld surface analysis, can be performed to investigate intermolecular interactions.[2][3]

Experimental Workflow

The following diagram illustrates the general workflow for a single-crystal X-ray crystallography experiment.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis cluster_results Results synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement cif_file Crystallographic Information File (CIF) refinement->cif_file analysis Structural Analysis cif_file->analysis

General workflow for X-ray crystallography.

This guide provides a foundational understanding of the crystallographic landscape for picolinate derivatives. For researchers working with "this compound" or similar molecules, this comparative data and standardized protocol can inform crystallization strategies and aid in the interpretation of new structural data.

References

A Comparative Guide to the Kinetic Profiles of Methyl 5-bromo-6-chloropicolinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated kinetic behavior of Methyl 5-bromo-6-chloropicolinate in common palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyura and Buchwald-Hartwig amination reactions. Due to the absence of specific published kinetic data for this compound, this guide leverages established principles of reactivity for halogenated pyridines and available data on analogous structures to offer a predictive comparison. Detailed experimental protocols are provided to enable researchers to conduct kinetic studies and generate empirical data for this specific molecule.

I. Theoretical Framework and Reactivity Comparison

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily dictated by the selective activation of one of its two carbon-halogen bonds: the C-Br bond at the 5-position or the C-Cl bond at the 6-position. The rate-determining step in these catalytic cycles is typically the oxidative addition of the C-X (X = Br, Cl) bond to the palladium(0) catalyst. The energy required to cleave this bond is a critical factor, with weaker bonds leading to faster reaction rates.

The established trend for carbon-halogen bond dissociation energies (BDE) is C-Cl > C-Br.[1] This fundamental difference is the primary reason why aryl and heteroaryl bromides are generally more reactive than their corresponding chlorides in these coupling reactions.[1] For this compound, it is therefore anticipated that reactions will proceed preferentially at the C-Br bond under conditions where catalyst loading and temperature are not excessive.

The electron-withdrawing nature of the methyl ester group at the 2-position is expected to increase the reactivity of both halogen substituents toward oxidative addition compared to an unsubstituted halopyridine.

Qualitative Reactivity Comparison:

Based on these principles, a qualitative comparison of the reactivity of the two positions in this compound is presented below.

PositionHalogenRelative Bond StrengthPredicted Reactivity in Cross-Coupling
5BromoWeakerHigher
6ChloroStrongerLower

II. Comparative Kinetic Data for Analogous Compounds

While specific kinetic data for this compound is unavailable, examining data from similar structures provides a valuable benchmark. The following tables summarize kinetic and yield data for Suzuki-Miyura and Buchwald-Hartwig reactions of related halopyridines.

Table 1: Illustrative Suzuki-Miyura Coupling Data for Halopyridines

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100 / 1295BenchChem
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane100 / 1888BenchChem
3-BromopyridineArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80 / 492BenchChem
4-Bromopyridine4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100 / 298BenchChem

Analysis: The data in Table 1 illustrates that while both bromo- and chloropyridines can undergo Suzuki-Miyura coupling, the less reactive chloropyridines often necessitate more sophisticated and bulky electron-rich phosphine ligands (e.g., XPhos) to achieve high yields.[1] This supports the prediction that the C-Br bond of this compound will be significantly more reactive.

Table 2: Illustrative Buchwald-Hartwig Amination Data for Halopyridines

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80 / 1694BenchChem
2-ChloropyridineMorpholinePd(OAc)₂ / RuPhosK₂CO₃t-Amyl alcohol110 / 2491BenchChem
3-BromopyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane100 / 1289BenchChem
4-Chloropyridinen-HexylaminePd G3 / SPhosNaOtBuToluene100 / 696BenchChem

Analysis: Similar to the Suzuki-Miyura coupling, the Buchwald-Hartwig amination of chloropyridines generally requires more advanced catalyst systems and often higher temperatures to achieve comparable yields to their bromo counterparts.[1] This further reinforces the expected preferential reactivity at the C-Br position of this compound.

III. Experimental Protocols for Kinetic Studies

To obtain precise kinetic data for the reactions of this compound, a detailed experimental investigation is required. The following protocols outline a general approach for monitoring the kinetics of Suzuki-Miyura and Buchwald-Hartwig reactions using High-Performance Liquid Chromatography (HPLC).

A. General Materials and Equipment
  • This compound

  • Appropriate coupling partner (arylboronic acid for Suzuki-Miyura, amine for Buchwald-Hartwig)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, XPhos, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene)

  • Internal standard (a stable compound not involved in the reaction)

  • Reaction vials with septa

  • Inert atmosphere glovebox or Schlenk line

  • Heating block or oil bath with temperature control

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Quenching solution (e.g., a cooled solution of a strong acid or base)

B. Protocol for Kinetic Analysis of Suzuki-Miyura Coupling
  • Preparation of Stock Solutions:

    • In an inert atmosphere, prepare stock solutions of this compound, the arylboronic acid, the palladium precatalyst/ligand mixture, and the internal standard in the chosen reaction solvent.

    • Prepare a stock solution of the base.

  • Reaction Setup:

    • In a reaction vial under an inert atmosphere, add the base.

    • Add the stock solutions of this compound, the arylboronic acid, and the internal standard.

    • To ensure pseudo-first-order conditions with respect to this compound, the arylboronic acid should be in large excess (e.g., 10-20 equivalents).

  • Initiation and Sampling:

    • Place the reaction vial in a pre-heated block at the desired temperature and allow it to equilibrate.

    • Initiate the reaction by adding the palladium precatalyst/ligand stock solution. Start a timer immediately.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture and immediately quench it in a vial containing the quenching solution.

  • Sample Analysis:

    • Dilute the quenched samples with a suitable solvent for HPLC analysis.

    • Analyze the samples by HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the initial reaction rate from the initial slope of the concentration-time curve.

    • To determine the order of the reaction with respect to each component, vary the initial concentration of one reactant while keeping the others constant and in large excess.

C. Protocol for Kinetic Analysis of Buchwald-Hartwig Amination

The protocol for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyura coupling, with the following modifications:

  • The coupling partner is an amine.

  • A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is often required.

  • The reaction progress can be monitored by the disappearance of the starting materials or the appearance of the aminated product.

IV. Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

G cluster_0 Reactivity of Halogen Positions C-Br_Position C-Br at Position 5 Weaker_Bond Weaker C-X Bond C-Br_Position->Weaker_Bond C-Cl_Position C-Cl at Position 6 Stronger_Bond Stronger C-X Bond C-Cl_Position->Stronger_Bond Higher_Reactivity Higher Reactivity Weaker_Bond->Higher_Reactivity Lower_Reactivity Lower Reactivity Stronger_Bond->Lower_Reactivity

Caption: Logical relationship of C-X bond strength and reactivity.

G Start Start Prepare_Stocks Prepare Stock Solutions (Substrate, Reagent, Catalyst, Standard) Start->Prepare_Stocks Reaction_Setup Set up Reaction in Inert Atmosphere (Add Base, Stocks) Prepare_Stocks->Reaction_Setup Initiate Equilibrate Temperature and Initiate (Add Catalyst Solution) Reaction_Setup->Initiate Sampling Time-course Sampling and Quenching Initiate->Sampling HPLC_Analysis HPLC Analysis (Quantify vs. Internal Standard) Sampling->HPLC_Analysis Data_Analysis Data Analysis (Plot Concentration vs. Time, Determine Rate) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for kinetic analysis.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)(X)L_n OxAdd->PdII Transmetalation Transmetalation (R'-M) PdII->Transmetalation PdII_R R-Pd(II)(R')L_n Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for cross-coupling.

References

Safety Operating Guide

Proper Disposal of Methyl 5-bromo-6-chloropicolinate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal route for Methyl 5-bromo-6-chloropicolinate is through an approved hazardous waste disposal plant. This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols is critical for personnel safety and environmental compliance.

Hazard Profile and Safety Information

This compound and its isomers are classified as hazardous materials. Understanding their specific hazards is the first step in safe handling and disposal. The following table summarizes the key hazard information based on available safety data sheets for structurally similar compounds.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity, Oral Harmful if swallowed.[1]GHS07P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.
Skin Irritation Causes skin irritation.[2][3]GHS07P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.
Eye Irritation Causes serious eye irritation.[1][3]GHS07P264: Wash hands thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P317: If eye irritation persists: Get medical help.
Respiratory Irritation May cause respiratory irritation.[4]GHS07P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell.

Experimental Protocol: Waste Segregation and Disposal

The following protocol outlines the step-by-step procedure for the proper disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.

2. Waste Identification and Segregation:

  • Solid Waste: Collect unreacted this compound, contaminated spill absorbents (e.g., vermiculite, sand), and any contaminated disposable labware (e.g., weighing boats, pipette tips) in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Sharps Waste: Needles, syringes, or any contaminated sharps must be disposed of in a designated sharps container.

3. Waste Container Management:

  • Use only chemically compatible and properly sealed containers for waste collection.

  • Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful").

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area.

4. Disposal Procedure:

  • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4]

  • Do not dispose of this chemical down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

5. Spill Management:

  • In case of a spill, evacuate the area if necessary.

  • Wear appropriate PPE before cleaning the spill.

  • For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[4]

  • Collect the absorbed material into a labeled hazardous waste container.

  • For large spills, contact your institution's EHS or emergency response team.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Disposal cluster_spill Spill Response A Identify Methyl 5-bromo-6- chloropicolinate Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Solid Waste (e.g., contaminated labware) B->C D Liquid Waste (e.g., solutions) B->D E Sharps Waste (e.g., needles) B->E F Collect in Labeled Hazardous Waste Container C->F D->F E->F G Store in Designated Secondary Containment Area F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Arrange for Pickup and Disposal at an Approved Facility H->I J Spill Occurs K Absorb with Inert Material J->K L Collect in Hazardous Waste Container K->L L->F

Disposal Workflow for this compound.

References

Personal protective equipment for handling Methyl 5-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Methyl 5-bromo-6-chloropicolinate (CAS No: 1214353-79-3). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against chemical exposure. The minimum required PPE for handling this compound is outlined below. Selections should be confirmed against a risk assessment for the specific procedures being undertaken.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields (minimum).[1] Chemical splash goggles are required when handling solutions.[1] A face shield should be worn over goggles for splash hazards.[1]Protects against splashes, dust, and vapors that can cause serious eye irritation.
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For extended contact or handling of solutions, consider double-gloving or using thicker, chemical-resistant gloves.[1] Always check the manufacturer's glove compatibility chart.Prevents skin contact, which can lead to irritation.
Body Protection A flame-resistant lab coat should be worn and kept fully buttoned.[1] An additional chemical-resistant apron may be necessary for larger quantities.Protects skin from splashes and contamination.
Foot Protection Closed-toe shoes must be worn in the laboratory.Protects feet from spills and dropped objects.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If engineering controls are insufficient, a respirator may be required after a formal risk assessment.Avoids respiratory tract irritation from dust or vapors.

Safe Handling and Storage Protocol

1. Engineering Controls:

  • All work with this compound, especially handling of the solid, should be conducted in a properly functioning chemical fume hood.[2]

  • Ensure adequate ventilation in the work area.[2]

2. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid formation of dust and aerosols.

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the work area.[2]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from heat, sparks, and open flames.[2]

Disposal Plan

  • Waste is classified as hazardous.[4]

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

  • Do not let the product enter drains.

  • Contaminated packaging should be disposed of as hazardous waste.[4]

Emergency Procedures

1. Spills:

  • Use personal protective equipment.[2]

  • For solid spills, pick up and arrange disposal without creating dust.

  • For solutions, absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable container for disposal.[2]

  • Ensure adequate ventilation.[2]

2. First Aid:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review SDS B Don PPE A->B C Prepare Fume Hood B->C D Weigh Solid C->D E Dissolve/React D->E J Spill? D->J F Decontaminate Glassware E->F K Exposure? E->K G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I L Follow Spill Protocol J->L M Follow First Aid K->M

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.